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  • Product: 2-(1H-Imidazol-1-yl)aniline hydrochloride
  • CAS: 1262773-91-0

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2-(1H-Imidazol-1-yl)aniline HCl

An In-Depth Technical Guide to 2-(1H-Imidazol-1-yl)aniline Hydrochloride Abstract: This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-yl)aniline hydrochloride (HCl), a heterocyclic compound of int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(1H-Imidazol-1-yl)aniline Hydrochloride

Abstract: This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-yl)aniline hydrochloride (HCl), a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical structure, molecular weight, and other critical physicochemical properties. Furthermore, it outlines a representative synthetic pathway, discusses methods for spectroscopic characterization, and touches upon its potential applications and safe handling procedures. This guide is intended to serve as a foundational resource for researchers, chemists, and professionals engaged in drug discovery and development.

Introduction

2-(1H-Imidazol-1-yl)aniline belongs to the family of N-aryl-imidazoles, a class of compounds recognized for their broad spectrum of biological activities. The fusion of an aniline moiety with an imidazole ring creates a unique scaffold that is a cornerstone in the design of various therapeutic agents. Imidazole derivatives are known to exhibit a wide range of pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities.[1][2] The hydrochloride salt form of 2-(1H-Imidazol-1-yl)aniline is often synthesized to enhance its stability and aqueous solubility, which are critical parameters for both biological testing and formulation development. This document provides an in-depth analysis of its chemical and physical characteristics to support its application in advanced research.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in any scientific endeavor. This section details the key identifiers and physicochemical data for 2-(1H-Imidazol-1-yl)aniline and its hydrochloride salt.

Chemical Structure and Nomenclature

The structure consists of an imidazole ring linked via a nitrogen atom to the C2 position of an aniline ring. In the hydrochloride salt, the aniline amino group is protonated.

  • IUPAC Name: 2-(1H-Imidazol-1-yl)aniline hydrochloride

  • Common Synonyms: 2-(1-Imidazolyl)aniline HCl, 2-Imidazol-1-yl-phenylamine HCl

  • CAS Number: 1262773-91-0[3]

Below is a 2D representation of the chemical structure of 2-(1H-Imidazol-1-yl)aniline hydrochloride.

Caption: 2D structure of 2-(1H-Imidazol-1-yl)aniline hydrochloride.

Molecular Formula and Weight

The molecular formula and weight are essential for stoichiometric calculations in synthesis and for quantitative analysis.

Property2-(1H-Imidazol-1-yl)aniline (Free Base)2-(1H-Imidazol-1-yl)aniline HCl (Salt)Source
Chemical Formula C₉H₉N₃C₉H₁₀ClN₃[3][4]
Molecular Weight 159.19 g/mol 195.65 g/mol [3][4]
InChI Key HVECTIQVQPUSEX-UHFFFAOYSA-NAPTDXVXTLJBUFI-UHFFFAOYSA-N[3][4]

Synthesis and Purification

The synthesis of N-aryl-imidazoles like 2-(1H-Imidazol-1-yl)aniline can be achieved through several established methods in organic chemistry. A common and effective approach is the Ullmann condensation or a related copper-catalyzed N-arylation reaction.

Rationale for Synthetic Approach

The Ullmann condensation is a reliable method for forming carbon-nitrogen bonds between an aryl halide and a nitrogen-containing heterocycle. This choice is based on the commercial availability of starting materials (e.g., 2-fluoroaniline or 2-chloroaniline and imidazole) and the generally good yields achievable under optimized conditions. The use of a copper catalyst is critical as it facilitates the coupling reaction, which would otherwise require harsh conditions with low efficiency.

Experimental Protocol: Synthesis of 2-(1H-Imidazol-1-yl)aniline

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.2 equivalents), 2-fluoroaniline (1.0 equivalent), and potassium carbonate (K₂CO₃) as a base (2.0 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI) (e.g., 10 mol%) to the mixture.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst and other reagents.

  • Heating: Heat the reaction mixture to a temperature between 120-140°C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure free base, 2-(1H-Imidazol-1-yl)aniline.

  • Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is paramount. The following spectroscopic techniques are essential for the unambiguous identification and purity assessment of 2-(1H-Imidazol-1-yl)aniline HCl.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7]

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the protons on the aniline and imidazole rings. The aromatic protons will appear in the range of δ 7.0-8.0 ppm. The N-H protons of the protonated amine (NH₃⁺) will likely appear as a broad singlet at a downfield chemical shift. The three distinct protons on the imidazole ring will also have characteristic shifts.

  • ¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule's core structure. The chemical shifts will differentiate between the carbons of the aniline and imidazole rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For the free base, the mass spectrum should show a molecular ion peak (M⁺) at m/z 159.19.[8] For the HCl salt, electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z 160.19.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the NH₃⁺ group.

  • C-H stretching (aromatic): Signals typically above 3000 cm⁻¹.

  • C=C and C=N stretching: Multiple sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and imidazole rings.

Applications and Biological Significance

Derivatives of aminophenylimidazole are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with various biological targets.[9]

  • Kinase Inhibitors: Many N-aryl-imidazole derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy.

  • Antimicrobial Agents: The imidazole moiety is present in numerous antifungal drugs (e.g., ketoconazole), and derivatives of this class are often screened for antimicrobial activity.[10]

  • Anti-proliferative Agents: Studies have shown that some benzimidazole derivatives, a related class of compounds, exhibit potent antiproliferative activity against various cancer cell lines.[9][11]

The compound 2-(1H-Imidazol-1-yl)aniline HCl serves as a valuable building block or fragment in the synthesis of more complex molecules for drug discovery campaigns.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(1H-Imidazol-1-yl)aniline and its hydrochloride salt.

  • Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and skin irritation.[4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is often at 2-8°C.[8]

Conclusion

2-(1H-Imidazol-1-yl)aniline hydrochloride is a well-defined chemical entity with significant potential as a scaffold and intermediate in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical structure, properties, a viable synthetic route, and methods for its characterization. The information presented herein serves as a robust technical foundation for researchers and scientists working with this compound, enabling its effective and safe use in further scientific exploration and innovation.

References

  • PubChem. 2-(2-methyl-1H-imidazol-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2- (Substituted-styryl)Aniline as Anti-proliferative Agents. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: Dehydrogenative coupling of benzene-1,2-diamine and aldehyde for the synthesis of 2-substituted benzimidazoles catalyzed by a dearomatic Ru-CNC pincer complex. RSC Publishing. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Available from: [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]

  • ResearchGate. Bioactive N-Phenylimidazole Derivatives. Available from: [Link]

  • CAS Common Chemistry. 1,3,5-Triazine-2,4(1H,3H)-dione. American Chemical Society. Available from: [Link]

  • ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Available from: [Link]

  • Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available from: [Link]

  • Preprints.org. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment. Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. National Library of Medicine. Available from: [Link]

  • ISCA. Biological activities of benzimidazole derivatives: A review. International Science Congress Association. Available from: [Link]

Sources

Exploratory

Structural Isomerism in Applied Chemistry: A Technical Whitepaper on 2-(1H-Imidazol-1-yl)aniline vs. 4-(1H-imidazol-1-yl)aniline

Executive Summary In the landscape of rational drug design and bioprocess engineering, positional isomerism dictates not only the physicochemical properties of a molecule but its entire trajectory of application. This wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and bioprocess engineering, positional isomerism dictates not only the physicochemical properties of a molecule but its entire trajectory of application. This whitepaper provides an in-depth comparative analysis of two critical isomers: 2-(1H-Imidazol-1-yl)aniline and 4-(1H-imidazol-1-yl)aniline .

While sharing the identical molecular formula (C9H9N3) and molecular weight (159.19 g/mol ), the ortho- versus para- substitution of the imidazole ring on the aniline core fundamentally alters their electronic distribution, steric hindrance, and binding modalities. The 2-isomer (ortho) is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and neuroprotective agents due to its rigid, pre-organized bidentate binding geometry. Conversely, the 4-isomer (para) presents an extended, unhindered conformation, making it a highly efficient, mixed-mode ligand for the chromatographic purification of monoclonal antibodies (mAbs).

Physicochemical Profiling & Structural Causality

The spatial arrangement of the primary amine (-NH2) relative to the bulky imidazole ring drives the divergent utility of these isomers.

  • 2-(1H-Imidazol-1-yl)aniline (Ortho-isomer): The proximity of the amine and imidazole groups creates significant steric hindrance, forcing the two aromatic rings out of coplanarity. This specific dihedral angle is highly valuable in drug discovery, as it allows the molecule to project into deep, narrow enzymatic pockets (such as kinase hinge regions) while offering two adjacent hydrogen-bonding/coordination sites.

  • 4-(1H-imidazol-1-yl)aniline (Para-isomer): The para-substitution relieves steric tension, allowing for a more planar average conformation. Critically, the primary amine is spatially isolated from the imidazole ring. This allows the amine to be used as a covalent tethering point to solid supports (like agarose resins) without compromising the imidazole ring's ability to interact with target proteins via hydrophobic and cation-exchange mechanisms.

Table 1: Comparative Physicochemical Properties
Property2-(1H-Imidazol-1-yl)aniline4-(1H-imidazol-1-yl)aniline
CAS Number 26286-54-4 (Free base) [1]2221-00-3 [2]
Molecular Formula C9H9N3C9H9N3
Molecular Weight 159.19 g/mol 159.19 g/mol
Conformational State Sterically hindered, non-planarExtended, minimal steric clash
Primary Application Pharmacophore building block (Kinase/Nrf2) [3]Mixed-mode chromatography ligand (IgG) [4]
Reactivity Profile Bidentate coordination potentialMonodentate tethering via -NH2

Mechanistic Divergence in Application

The 4-Isomer in Bioprocessing: Mixed-Mode Chromatography (MMC)

The purification of immunoglobulin G (IgG) from complex biological matrices (like CHO cell culture fluid or plasma) traditionally relies on Protein A affinity chromatography. However, Protein A resins are expensive and prone to ligand leakage. 4-(1H-imidazol-1-yl)aniline has emerged as a robust, synthetic alternative ligand for Mixed-Mode Chromatography (MMC) [4].

When immobilized onto a Sepharose matrix via its primary amine, the exposed imidazole ring functions as a multimodal interaction site. At mildly acidic to neutral pH (pH 4.0–7.0), the imidazole nitrogen becomes protonated, acting as a weak cation exchanger, while the aromatic system provides hydrophobic interaction sites. This dual-mechanism allows for the highly selective capture of IgG and the efficient clearance of host cell proteins (HCPs) and monomeric/oligomeric Bovine Serum Albumin (BSA)[5].

MMC_Workflow N1 Sepharose CL-6B Matrix N2 Epoxy Activation (Epichlorohydrin) N1->N2 NaOH, 30°C N3 Ligand Coupling (4-Isomer) N2->N3 Covalent Tethering N4 Mixed-Mode Resin (AN-Sepharose) N3->N4 Ethanolamine Block N5 IgG Capture (Hydrophobic + Ionic) N4->N5 Load Plasma/CHO N6 Elution & Purity (>98% IgG Yield) N5->N6 pH Shift Elution

Fig 1: Workflow of 4-(1H-imidazol-1-yl)aniline in Mixed-Mode Chromatography for IgG purification.

The 2-Isomer in Drug Discovery: Kinase and Nrf2 Modulation

In medicinal chemistry, the 2-(1H-Imidazol-1-yl)aniline scaffold is utilized to synthesize complex therapeutics, such as ROCK inhibitors and Nrf2 activators (e.g., NSP-116 derivatives used for retinal protection against oxidative stress)[3]. The ortho-aniline structure provides a rigid vector. When the primary amine is derivatized (e.g., into an amide or urea), the adjacent imidazole ring is perfectly positioned to coordinate with metal ions (like the heme iron in Cytochrome P450 enzymes) or to form critical hydrogen bonds with the backbone amides in the hinge region of kinases.

Pharmacophore_Binding Target Kinase Hinge Region (Target Protein) Outcome Target Inhibition (High Affinity Binding) Target->Outcome Scaffold 2-(1H-Imidazol-1-yl)aniline Pre-organized Ortho Geometry Interaction1 H-Bond Donor (Derivatized Amine) Scaffold->Interaction1 Interaction2 H-Bond Acceptor (Imidazole N3) Scaffold->Interaction2 Interaction1->Target Backbone C=O Interaction2->Target Backbone NH

Fig 2: Bidentate pharmacophore binding model of the 2-isomer scaffold in a kinase hinge region.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols outline the distinct handling and application of each isomer. Each protocol is designed as a self-validating system, incorporating critical quality control (QC) checkpoints.

Protocol A: Preparation of AN-Sepharose using 4-(1H-imidazol-1-yl)aniline [4]

Objective: Synthesize a mixed-mode chromatographic resin for antibody purification.

  • Matrix Activation: Wash 10 g of Sepharose CL-6B with distilled water. Resuspend in 10 mL of 1.0 M NaOH. Add 2 mL of epichlorohydrin. Incubate at 30°C for 2 hours with continuous shaking.

  • QC Checkpoint 1: Wash the epoxy-activated gel with water until neutral pH is achieved. Titrate a small aliquot with sodium thiosulfate to confirm epoxy group density (target: 20–30 µmol/g wet gel).

  • Ligand Immobilization: Dissolve 0.5 g of 4-(1H-imidazol-1-yl)aniline (CAS 2221-00-3) in 15 mL of a 50% (v/v) DMF/water mixture. Add to the activated gel. Adjust pH to 10.5 and incubate at 45°C for 16 hours.

  • Blocking: Filter the gel and resuspend in 1.0 M ethanolamine (pH 9.0) for 4 hours at 30°C to block unreacted epoxy groups.

  • QC Checkpoint 2 (Validation): Perform frontal analysis. Pack a 1 mL column with the synthesized AN-Sepharose. Load a 2 mg/mL polyclonal human IgG solution (pH 5.5, 50 mM sodium acetate). Calculate the dynamic binding capacity at 10% breakthrough (Target DBC: >35 mg/mL).

Protocol B: Scaffold Derivatization of 2-(1H-Imidazol-1-yl)aniline

Objective: Synthesize a rigid urea-based kinase inhibitor precursor.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of 2-(1H-Imidazol-1-yl)aniline hydrochloride (CAS 1262773-91-0) in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) to liberate the free base and act as an acid scavenger. Stir for 15 minutes at 0°C.

  • Electrophile Coupling: Slowly add 1.1 mmol of an appropriate isocyanate (e.g., phenyl isocyanate) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • QC Checkpoint 1: Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM). The sterically hindered ortho-amine reacts slower than a para-amine; ensure complete consumption of the starting material.

  • Purification & Validation: Quench with water, extract with DCM, dry over Na2SO4, and concentrate. Purify via flash column chromatography. Validate the pre-organized structure via 1H-NMR (look for the characteristic downfield shift of the urea protons due to intramolecular hydrogen bonding with the imidazole ring) and LC-MS.

Conclusion

The comparative analysis of 2-(1H-Imidazol-1-yl)aniline and 4-(1H-imidazol-1-yl)aniline perfectly illustrates the profound impact of positional isomerism in applied chemistry. The sterically constrained 2-isomer serves as a precision tool for accessing deep biological targets in drug discovery [3]. In stark contrast, the geometrically extended 4-isomer provides an ideal structural vector for covalent immobilization, revolutionizing downstream bioprocessing and antibody purification through mixed-mode chromatography [4][5]. Selecting the correct isomer is not merely a matter of chemical nomenclature, but the foundational step in defining the functional destiny of the molecule.

References

  • Fisher Scientific. (n.d.). CAS RN 26286-54-4 | 2-(1H-imidazol-1-yl)aniline. Retrieved March 5, 2026, from[Link]

  • Inoue, Y., et al. (2025). Protective effects of NSP-116, a novel imidazolyl aniline derivative, against light-induced photoreceptor cell damage. ResearchGate. Retrieved March 5, 2026, from[Link]

  • Maria, et al. (2015). Purification process of recombinant monoclonal antibodies with mixed mode chromatography. ResearchGate. Retrieved March 5, 2026, from[Link]

Foundational

An In-Depth Technical Guide to the Hydrogen Bonding Potential of Ortho-Substituted Imidazole Anilines

Abstract This technical guide provides a comprehensive exploration of the hydrogen bonding potential of ortho-substituted imidazole anilines, a class of molecules with significant implications for drug discovery and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the hydrogen bonding potential of ortho-substituted imidazole anilines, a class of molecules with significant implications for drug discovery and materials science. We delve into the fundamental principles governing intramolecular hydrogen bonding (IMHB) within these scaffolds, detailing the intricate interplay of electronic and steric effects. This guide offers researchers, scientists, and drug development professionals a thorough understanding of the synthesis, characterization, and functional significance of these unique chemical entities. Detailed experimental protocols for synthesis and analysis, supported by computational modeling, are presented to provide a robust framework for future research and application.

Introduction: The Significance of Hydrogen Bonding in Molecular Design

Hydrogen bonds are non-covalent interactions of paramount importance in chemistry and biology, dictating molecular conformation, influencing physicochemical properties, and mediating molecular recognition events.[1] In the realm of drug development, the ability to predict and modulate hydrogen bonding is a cornerstone of rational drug design. Intramolecular hydrogen bonds (IMHBs), in particular, can have a profound impact on a molecule's properties, including its lipophilicity, membrane permeability, and binding affinity for biological targets.[2]

The ortho-substituted imidazole aniline scaffold presents a fascinating case study in IMHB. This arrangement brings a hydrogen bond donor (the aniline N-H group) and a hydrogen bond acceptor (the imidazole nitrogen) into close proximity, creating the potential for the formation of a stable, planar, six-membered ring. The strength and nature of this IMHB can be finely tuned by the introduction of various substituents, offering a powerful tool for modulating molecular properties. This guide will explore the nuances of this interaction, from its theoretical underpinnings to its practical applications.

The Unique Structural Landscape of Ortho-Substituted Imidazole Anilines

The defining feature of ortho-substituted imidazole anilines is the potential for a strong intramolecular hydrogen bond between the aniline N-H and the imidazole nitrogen. This interaction significantly influences the molecule's conformation, favoring a planar arrangement of the aniline and imidazole rings.

The Nature of the Intramolecular Hydrogen Bond

The formation of an IMHB in these systems can be understood as a resonance-assisted hydrogen bond (RAHB), where the hydrogen bond is strengthened by π-electron delocalization within the chelate ring. The strength of this bond is highly dependent on the electronic properties of the substituents on both the aniline and imidazole rings. Electron-withdrawing groups on the aniline ring increase the acidity of the N-H proton, leading to a stronger hydrogen bond.[3] Conversely, electron-donating groups on the imidazole ring increase the basicity of the acceptor nitrogen, also enhancing the hydrogen bond strength.

The geometry of the six-membered ring formed by the IMHB is crucial. The planarity of this ring maximizes π-electron delocalization and, consequently, the strength of the hydrogen bond.[2]

Conformational Isomerism

While the IMHB strongly favors a planar conformation, rotational isomerism can still occur.[4] The energy barrier to rotation around the C-N bond connecting the aniline and imidazole rings will be influenced by the strength of the IMHB and the steric hindrance imposed by the ortho-substituent. In solution, an equilibrium may exist between the hydrogen-bonded cis conformation and a non-hydrogen-bonded trans conformation. The position of this equilibrium can be influenced by the solvent polarity, with polar solvents potentially disrupting the IMHB.

Synthesis of Ortho-Substituted Imidazole Anilines

The synthesis of ortho-substituted imidazole anilines can be achieved through various established methods for imidazole synthesis, adapted to incorporate the aniline moiety at the desired position. A common and versatile approach is the multi-component reaction (MCR), which allows for the efficient construction of highly substituted imidazoles in a single step.[5][6]

Generalized Synthetic Protocol via Multi-Component Reaction

A widely applicable method involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, an ortho-aminoaniline derivative, and ammonium acetate.[7]

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 eq), the desired aldehyde (1.0 eq), the ortho-substituted aniline (1.0 eq), and ammonium acetate (2.0-5.0 eq).

  • Solvent and Catalyst: The reaction can be performed neat or in a high-boiling solvent such as acetic acid or DMF. The use of a catalyst, such as a Lewis acid or a solid-supported acid, can improve the reaction efficiency.[7]

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 140 °C for a period of 2 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis_Workflow Reactants 1,2-Dicarbonyl Aldehyde o-Aniline Derivative Ammonium Acetate Mixing Combine in Flask Reactants->Mixing Reaction Heat with Solvent/Catalyst Mixing->Reaction Monitoring TLC Monitoring Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Cool, Precipitate/ Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure o-Imidazole Aniline Purification->Product

Caption: Generalized workflow for the synthesis of ortho-substituted imidazole anilines.

Characterization of Intramolecular Hydrogen Bonding

A combination of spectroscopic and computational techniques is essential for the comprehensive characterization of the IMHB in ortho-substituted imidazole anilines.

Spectroscopic Techniques
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for detecting and quantifying IMHBs.[2] The chemical shift of the aniline N-H proton is particularly informative. The formation of an IMHB typically results in a significant downfield shift of the N-H proton signal due to deshielding. The magnitude of this shift can be correlated with the strength of the hydrogen bond.[8] Furthermore, the difference in the N-H chemical shift in a non-polar solvent (e.g., CDCl₃) versus a polar, hydrogen-bond-accepting solvent (e.g., DMSO-d₆) can provide a quantitative measure of the IMHB strength.[2]

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for IMHB through the analysis of the N-H stretching vibration. In the absence of hydrogen bonding, the N-H stretch appears as a sharp band at higher wavenumbers. The formation of an IMHB leads to a broadening and a red-shift (shift to lower wavenumbers) of this band.[1] The magnitude of the red-shift is proportional to the strength of the hydrogen bond.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive evidence for the presence and geometry of an IMHB in the solid state.[9][10] It allows for the precise measurement of bond lengths and angles within the hydrogen-bonded ring. Key parameters to analyze include the H···N distance and the N-H···N angle, which provide direct insight into the strength and linearity of the hydrogen bond.

ParameterTypical Range for Strong IMHBSignificance
H···N Distance 1.8 - 2.2 ÅShorter distance indicates a stronger bond.
N-H···N Angle 140 - 180°An angle closer to 180° indicates a more linear and stronger hydrogen bond.
Planarity of Chelate Ring Low deviation from planarityIndicates significant resonance stabilization.
Table 1: Key Crystallographic Parameters for Assessing Intramolecular Hydrogen Bonding.[10]
Computational Modeling

Density Functional Theory (DFT) calculations are invaluable for complementing experimental data and providing deeper insights into the nature of the IMHB.[11][12]

Computational Protocol:

  • Structure Optimization: The geometry of the ortho-substituted imidazole aniline is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[13]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the IR spectrum.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the charge transfer from the lone pair of the acceptor nitrogen to the antibonding orbital of the N-H bond (n → σ*), providing a measure of the hydrogen bond strength.[12]

  • Atoms in Molecules (AIM) Theory: AIM analysis of the calculated electron density can identify the bond critical point (BCP) between the hydrogen and the acceptor nitrogen. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature and strength of the hydrogen bond.

Computational_Workflow Start Initial Molecular Structure Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation Opt->Freq Analysis NBO and AIM Analysis Freq->Analysis Results Hydrogen Bond Energy Electron Density Parameters Predicted Spectra Analysis->Results

Caption: Workflow for the computational analysis of intramolecular hydrogen bonding.

Applications in Drug Discovery

The ability to modulate the properties of ortho-substituted imidazole anilines through the control of their IMHB has significant implications for drug discovery.

Kinase Inhibition

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[14] The IMHB in ortho-substituted imidazole anilines can pre-organize the molecule into a conformation that is favorable for binding to the ATP-binding site of a kinase. This pre-organization can reduce the entropic penalty of binding, leading to enhanced inhibitory potency. Furthermore, the hydrogen-bonding pattern can be designed to mimic the interactions of the natural ATP substrate.

Improving Physicochemical Properties

The presence of a strong IMHB can "mask" the polar N-H and imidazole nitrogen groups, leading to an increase in the molecule's lipophilicity (logP).[2] This can improve oral bioavailability by enhancing membrane permeability. However, it is a delicate balance, as excessive lipophilicity can lead to poor solubility and other undesirable properties. The tunability of the IMHB in ortho-substituted imidazole anilines allows for the fine-tuning of this property.

Conclusion

Ortho-substituted imidazole anilines represent a versatile and powerful scaffold for molecular design, with their properties being significantly influenced by the presence and strength of an intramolecular hydrogen bond. A thorough understanding of the factors governing this interaction, coupled with a multi-faceted approach to characterization, is crucial for harnessing their full potential. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore this fascinating class of molecules and to apply them to the development of novel therapeutics and functional materials. The continued investigation into the nuanced interplay of electronics, sterics, and conformational effects within these systems will undoubtedly lead to further innovations in medicinal chemistry and beyond.

References

  • Pekmez, N., et al. (2007). Spectroscopic and Electrochemical Observation of Hydrogen-Bonded Imidazole and 2-Aminoimidazole Clusters. Acta Chimica Slovenica, 54, 131–139. Available at: [Link]

  • Hong, M., et al. (2015). Observation of the Imidazole-Imidazolium Hydrogen Bonds Responsible for Selective Proton Conductance in the Influenza A M2 Channel. Journal of the American Chemical Society, 137(43), 13904–13913. Available at: [Link]

  • Li, X., et al. (2013). Substituent effects on the hydrogen-bonded complex of aniline–H2O: a computational study. New Journal of Chemistry, 37, 1341-1350. Available at: [Link]

  • Dyall, L. K. (1964). Hydrogen Bonding in Organic Compounds. VI. Interaction between Groups in ortho-Substituted Anilines. Australian Journal of Chemistry, 17(4), 419-428. Available at: [Link]

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3562. Available at: [Link]

  • Ghafouri, R., & Gholipour, M. R. (2016). DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. Journal of Chemical Research, 4(1), 95-107. Available at: [Link]

  • Abraham, M. H., et al. (2020). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Journal of Molecular Liquids, 314, 113645. Available at: [Link]

  • Dhungana, S., et al. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. The Journal of Physical Chemistry B, 123(7), 1664–1677. Available at: [Link]

  • Zhu, C., et al. (2019). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. ChemRxiv. Available at: [Link]

  • Singh, P., & Tewari, A. K. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry, 11(1), 50-59. Available at: [Link]

  • Suhm, M. A., et al. (2019). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. Physical Chemistry Chemical Physics, 21, 5414-5423. Available at: [Link]

  • Ghasemi, Z., & Ghasemi, J. (2012). Study of intramolecular hydrogen bonding in ortho-substituted acetanilide compounds using computational methods. Computational and Theoretical Chemistry, 987, 81-87. Available at: [Link]

  • Zhu, C. (2019). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Undergraduate Research Center, University of California, Riverside. Available at: [Link]

  • Bernstein, E. R., et al. (1993). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. The Journal of Chemical Physics, 98(1), 31-48. Available at: [Link]

  • Lattion, A., et al. (2009). Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. Bioorganic & Medicinal Chemistry, 17(6), 2471-2481. Available at: [Link]

  • Dhungana, S., et al. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Non-Hydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. The Journal of Physical Chemistry B, 123(7), 1664-1677. Available at: [Link]

  • Reddy, G. V., et al. (2009). Synthesis of some substituted imidazole derivatives. Trade Science Inc. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 14, 2197-2213. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]

  • Urner, L. M., et al. (2022). F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Chemistry, 28(4), e202103738. Available at: [Link]

  • Singh, C., et al. (2023). Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies. ACS Infectious Diseases, 9(4), 857–870. Available at: [Link]

  • Artés, J. M., et al. (2016). In situ formation of H-bonding imidazole chains in break-junction experiments. Nature Communications, 7, 12472. Available at: [Link]

  • Hansen, P. E., et al. (1995). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 117(47), 11827–11832. Available at: [Link]

  • Fayer, M. D., et al. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. Stanford University. Available at: [Link]

  • Di Pietro, V., et al. (2021). Evidence of the CH···O HydrogenBonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations. Molecules, 26(21), 6432. Available at: [Link]

  • Sharma, P., & Kumar, A. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14, 29837-29868. Available at: [Link]

  • Melli, A., et al. (2021). Unveiling Bifunctional Hydrogen Bonding with the Help of Quantum Chemistry: The Imidazole-Water Adduct as Test Case. The Journal of Physical Chemistry A, 125(14), 2989–2998. Available at: [Link]

  • Ionescu, I. A., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1533. Available at: [Link]

  • Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1-16. Available at: [Link]

  • Abbasi, A., & Mohammadi, G. (2015). Crystal Structure of (3-Hydroxy-4-methoxyphenyl)-(1,4,5-triphenyl)-1H-imidazole. X-ray Structure Analysis Online, 31, 23-24. Available at: [Link]

  • Sharma, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Biophysics, 8(1), 9-15. Available at: [Link]

  • Ryabukhin, S. V., et al. (2006). Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane. Synthesis, 2006(22), 3715-3726. Available at: [Link]

  • Puskullu, M. O., et al. (2021). Synthesis, NMR, X-ray crystallography and DFT studies of some regioisomers possessing imidazole heterocycles. Journal of Molecular Structure, 1243, 130811. Available at: [Link]

  • Ionescu, I. A., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1533. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

  • Sharma, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Biophysics, 8(1), 9-15. Available at: [Link]

  • da Silva, F. S. Q., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(18), 11655–11667. Available at: [Link]

  • Chaturvedi, A. K., & Sharma, D. (2024). Efficient Syntheses of Novel Substituted Imidazole Derivatives with their Antibacterial Activity. International Journal of Science and Research, 13(2), 1163-1166. Available at: [Link]

  • Hilaris Publisher. (2016). Synthesis of Azolines and Imidazoles and their Use in Drug Design. Journal of Heterocyclic Chemistry. Available at: [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Available at: [Link]

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Exploratory

Technical Whitepaper: Thermal Characterization of 2-(1H-Imidazol-1-yl)aniline Hydrochloride

The following technical guide details the thermal properties, characterization protocols, and stability profile of 2-(1H-Imidazol-1-yl)aniline hydrochloride , a critical heterocyclic intermediate in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal properties, characterization protocols, and stability profile of 2-(1H-Imidazol-1-yl)aniline hydrochloride , a critical heterocyclic intermediate in medicinal chemistry.

[1]

Executive Summary

2-(1H-Imidazol-1-yl)aniline hydrochloride (CAS: 1262773-91-0) is a bifunctional building block featuring an aniline primary amine and an N-linked imidazole ring.[1][2] It serves as a key pharmacophore in the synthesis of kinase inhibitors, antifungal agents, and heterocyclic ligands.

While the free base form exhibits a well-defined melting point at 106°C , the hydrochloride salt is characterized by a significantly higher thermal transition, typically accompanied by decomposition. This guide provides the structural basis for these properties, verified experimental data, and standardized protocols for thermal analysis.

Chemical Identity & Structural Basis

The compound exists in two primary forms: the neutral free base and the hydrochloride salt (mono- or dihydrochloride). The salt form is preferred for storage due to enhanced oxidative stability, though it introduces hygroscopicity.

PropertyFree BaseHydrochloride Salt
IUPAC Name 2-(1H-imidazol-1-yl)aniline2-(1H-imidazol-1-yl)aniline hydrochloride
CAS Number 26286-54-4 1262773-91-0
Molecular Formula C

H

N

C

H

ClN

Molecular Weight 159.19 g/mol 195.65 g/mol
Physical State Pale brown/off-white solidOff-white to beige crystalline solid
Solubility Soluble in DMSO, MeOH, DCMSoluble in Water, DMSO, MeOH
Structural Diagram

The following diagram illustrates the connectivity and the site of protonation (imidazole N3) that confers salt stability.

G Figure 1: Structural connectivity of 2-(1H-Imidazol-1-yl)aniline HCl Aniline Aniline Ring (Electron Donor) Link C-N Bond (Ortho Position) Aniline->Link Imidazole Imidazole Ring (Aromatic Heterocycle) Link->Imidazole HCl HCl (Ionic Interaction at N3) Imidazole->HCl Protonation Site

Thermal Properties & Stability Profile

Melting Point Data

The melting point (MP) is the primary indicator of purity. Impurities such as unreacted imidazole or the nitro-precursor (1-(2-nitrophenyl)imidazole) will depress the MP significantly.[1]

  • Free Base Melting Point: 106°C (Literature verified).

  • Hydrochloride Salt Melting Point: >210°C (Decomposition) .

    • Note: Hydrochloride salts of amino-azoles often do not exhibit a clean solid-liquid transition.[1] Instead, they undergo thermal dissociation (loss of HCl gas) followed by melting of the resulting free base or charring.

    • Observed Range: 210–240°C (darkening/browning).

Thermal Stability (TGA/DSC)
  • Hygroscopicity: The HCl salt is hygroscopic. Absorbed moisture acts as a plasticizer, lowering the apparent onset of decomposition.

  • Decomposition Pathway:

    • < 100°C: Loss of surface water (if not dried).

    • ~180–220°C: Onset of dehydrochlorination (loss of HCl).

    • > 250°C: Degradation of the organic framework.

Synthesis-Derived Impurities

Thermal behavior is heavily influenced by the synthesis method.[1] The standard route involves nucleophilic aromatic substitution followed by reduction.

Synthesis Figure 2: Synthesis pathway highlighting potential thermal impurities Start 2-Fluoronitrobenzene + Imidazole Inter 1-(2-Nitrophenyl)imidazole (Impurity A) Start->Inter K2CO3, Heat Product 2-(1H-Imidazol-1-yl)aniline (Free Base, MP 106°C) Inter->Product H2/Pd or Fe/HCl Salt HCl Salt (Target, MP >210°C) Product->Salt HCl/EtOH

[1]

Experimental Protocols for Characterization

To accurately determine the thermal stability of your specific batch, use the following self-validating protocols.

Protocol A: High-Precision Melting Point (Capillary Method)[1]
  • Objective: Determine the decomposition onset temperature.

  • Equipment: Digital Melting Point Apparatus (e.g., Mettler Toledo MP90).

  • Procedure:

    • Dry the sample in a vacuum desiccator over P

      
      O
      
      
      
      for 24 hours to remove lattice water.
    • Pack 2–3 mm of sample into a glass capillary.

    • Ramp Rate: Fast ramp (10°C/min) to 180°C, then slow ramp (1°C/min).

    • Endpoint: Record the temperature of first liquid formation (meniscus) and the temperature of gas evolution (bubbling), which indicates dehydrochlorination.

Protocol B: Differential Scanning Calorimetry (DSC)[1]
  • Objective: Distinguish between melting, desolvation, and decomposition.

  • Pan Type: Hermetically sealed aluminum pans with a pinhole (to allow controlled pressure release) or high-pressure gold-plated pans (to suppress HCl loss).[1]

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm < 100°C: Solvent/Water loss.

    • Sharp Endotherm (106°C): Presence of Free Base impurity.

    • Broad Endotherm (>200°C): Melting with simultaneous decomposition.

Handling & Storage Guidelines

Based on the thermal stability profile, the following storage conditions are mandatory to maintain integrity:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Desiccation: The HCl salt is hygroscopic . Keep containers tightly sealed with desiccant packs.

  • Light: Protect from light to prevent photo-oxidation of the aniline moiety (browning).

References

  • ChemicalBook. (2024). 2-(1H-Imidazol-1-yl)aniline Properties and Melting Point Data. Retrieved from [1]

  • Sigma-Aldrich. (2024). 2-(1H-Imidazol-1-yl)aniline hydrochloride Product Information & Safety Data Sheet. Retrieved from [1]

  • ChemScene. (2024). Product Analysis: 2-(1H-Imidazol-1-yl)aniline hydrochloride (CAS 1262773-91-0).[1][2] Retrieved from [1]

  • PubChem. (2024). Compound Summary: 2-(1H-imidazol-1-yl)aniline.[1][2] National Library of Medicine. Retrieved from [1]

  • Fisher Scientific. (2024). Safety Data Sheet: 2-(1H-Imidazol-1-yl)aniline. Retrieved from [1]

Sources

Foundational

Bioisosteric applications of 2-(1H-Imidazol-1-yl)aniline in drug design

Technical Whitepaper | Medicinal Chemistry & Structural Biology Executive Summary The search for privileged scaffolds that balance potency, metabolic stability, and physiochemical properties is central to modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Medicinal Chemistry & Structural Biology

Executive Summary

The search for privileged scaffolds that balance potency, metabolic stability, and physiochemical properties is central to modern drug discovery.[1][2] 2-(1H-Imidazol-1-yl)aniline represents a distinct class of "ortho-twisted" biaryl bioisosteres. Unlike its C-linked isomer (2-(1H-imidazol-2-yl)aniline), the N1-linked imidazole confers unique electronic properties and a specific 3D conformational preference driven by steric strain between the imidazole C5-H and the aniline amine.

This guide analyzes the bioisosteric utility of this scaffold, focusing on its role as a cis-amide surrogate , a kinase hinge-binder , and a modulator of lipophilic efficiency (LipE) . We present validated synthetic protocols and mechanistic insights grounded in the development of candidates like NSP-116 .

Structural & Physicochemical Profile

The "Ortho-Twist" Phenomenon

The 2-(1H-imidazol-1-yl)aniline scaffold is not planar. The steric repulsion between the aniline amino group (position 2 on phenyl) and the hydrogen at position 5 of the imidazole ring forces the two aromatic systems into a twisted conformation.

  • Torsion Angle: Typically 30°–60° out of plane.

  • Bioisosteric Significance: This twist mimics the transition state of twisted amides or the 3D-shape of ortho-substituted biphenyls, often improving selectivity by preventing binding to flat, intercalating off-targets (e.g., DNA).

Electronic Landscape
  • Hydrogen Bond Acceptor (HBA): The imidazole N3 is a potent HBA (pKa of conjugate acid ~7.0), crucial for interacting with serine/threonine residues or water networks in active sites.

  • Hydrogen Bond Donor (HBD): The aniline -NH₂ provides two HBDs, allowing for bidentate interactions (e.g., with backbone carbonyls).

  • Basicity: The N1-linkage lowers the basicity of the imidazole compared to N-alkyl imidazoles due to the electron-withdrawing phenyl ring, optimizing membrane permeability (logD).

Visualization: Bioisosteric Mapping

The following diagram illustrates how 2-(1H-imidazol-1-yl)aniline mimics a cis-amide bond and an ortho-biaryl system.

Bioisostere_Map cluster_0 Target Scaffold cluster_1 Bioisosteric Targets Node_Scaffold 2-(1H-Imidazol-1-yl)aniline (N1-Linked) Node_CisAmide Cis-Amide Bond (Peptidomimetics) Node_Scaffold->Node_CisAmide Mimics Turn Geometry N3 mimics Carbonyl O Node_Biaryl Ortho-Substituted Biphenyl Node_Scaffold->Node_Biaryl Mimics 3D Twist Improves Sol. (N3) Node_Feature1 N3: H-Bond Acceptor Node_Scaffold->Node_Feature1 Node_Feature2 Aniline NH2: H-Bond Donor Node_Scaffold->Node_Feature2

Figure 1: Bioisosteric mapping of the 2-(1H-imidazol-1-yl)aniline scaffold showing its relationship to amide and biaryl motifs.

Synthetic Methodologies

Constructing the C(aryl)–N(imidazole) bond requires overcoming the low nucleophilicity of the imidazole nitrogen and the steric hindrance of the ortho-aniline.

Primary Route: Copper-Catalyzed Ullmann-Type Coupling

This is the industry-standard approach for creating the N1-aryl bond using 2-haloanilines.

Protocol 1: Modified Ullmann Coupling

  • Substrate: 2-Iodoaniline or 2-Bromoaniline.

  • Reagents: Imidazole (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 eq).

  • Solvent: DMSO or DMF.

  • Conditions: 110°C, 24h, Inert atmosphere (Ar/N₂).

Step-by-Step Methodology:

  • Charge: In a dry Schlenk tube, add 2-iodoaniline (1.0 mmol), imidazole (1.2 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvate: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (3 mL) via syringe.

  • React: Heat the sealed tube to 110°C in an oil bath. Stir vigorously for 24 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Filter through a Celite pad to remove copper salts.

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Alternative Route: Nucleophilic Aromatic Substitution (SnAr)

Applicable only when the aniline ring possesses strong electron-withdrawing groups (e.g., 5-fluoro-2-nitrobenzene precursors).

Synthesis_Flow Start Start: 2-Haloaniline Reagents Imidazole + CuI + L-Proline K2CO3, DMSO, 110°C Start->Reagents Mix Intermediate Transition State: Cu-Complex Formation Reagents->Intermediate Heat Product Product: 2-(1H-Imidazol-1-yl)aniline Intermediate->Product C-N Coupling

Figure 2: Workflow for the Copper-catalyzed synthesis of the target scaffold.

Applications in Drug Design[2][3][4][5]

Case Study: NSP-116 (Neuroprotection)

NSP-116 [4-(4-acetylpiperazin-1-yl)-2-(1H-imidazol-1-yl)aniline] illustrates the scaffold's utility in neurodegenerative diseases.[3]

  • Mechanism: The aniline moiety acts as a radical scavenger, while the imidazole ring modulates solubility and likely coordinates with metal ions involved in oxidative stress pathways (e.g., Fenton chemistry).

  • Outcome: Significant protection against light-induced photoreceptor cell damage and cognitive dysfunction in dry AMD models.[4]

Kinase Inhibitor Design (Hinge Binding)

In kinase inhibitors, the ortho-imidazole aniline motif can function as a "bidentate" hinge binder.

  • Interaction A: The aniline NH₂ donates a hydrogen bond to the hinge backbone carbonyl (e.g., Glu/Met gatekeeper).

  • Interaction B: The imidazole N3 accepts a hydrogen bond from the backbone NH.

  • Advantage: The twisted conformation allows the rest of the molecule to exit the ATP pocket towards the solvent front or the back hydrophobic pocket, depending on substitution.

GPCR Ligands

The scaffold is used to replace the benzimidazole core in GPCR antagonists (e.g., Angiotensin II receptors). The N1-linked imidazole projects into sub-pockets differently than the fused benzimidazole, offering a vector for "selectivity hopping."

Comparative Data Analysis

The following table contrasts the target scaffold with common bioisosteres to highlight its unique positioning.

Property2-(1H-Imidazol-1-yl)aniline2-(1H-Imidazol-2-yl)anilineBenzimidazole2-Phenylpyridine
Linkage N1-C(Phenyl)C2-C(Phenyl)FusedC-C
Geometry Twisted (~45°) Planar (H-bond lock)PlanarPlanar/Twisted
H-Bonding N3 (Acceptor), NH₂ (Donor)NH (Donor), N (Acceptor)NH (Donor)*N (Acceptor)
Basicity Moderate (pKa ~6-7)High (pKa ~7-8)Low (pKa ~5.5)Low (pKa ~5)
Solubility HighModerateLowLow

Note: Benzimidazole NH is acidic/H-bond donor.

References

  • Synthesis & Kinase Applications: BenchChem. (1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential. Link

  • NSP-116 & Neuroprotection: ResearchGate. Protective effects of Huperzia serrata and its components against oxidative damage and cognitive dysfunction. Link

  • Amide Bioisosterism: National Institutes of Health (NIH). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Link

  • Ullmann Coupling Protocols: Sigma-Aldrich. 2-(1H-Imidazol-1-yl)aniline hydrochloride Product Information. Link

  • General Bioisosterism: Drug Hunter. Bioisosteres for Drug Hunters: Part 1. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Copper-Catalyzed N-Arylation of Imidazoles: Mechanistic Insights and Optimized Protocols

Introduction & Strategic Overview The N-arylation of imidazoles via Ullmann-type C–N coupling is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Historically, cl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The N-arylation of imidazoles via Ullmann-type C–N coupling is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Historically, classical Ullmann condensations required harsh conditions (temperatures >150 °C and stoichiometric copper), which severely limited substrate scope and functional group tolerance.

Modern optimizations have shifted the paradigm toward catalytic Cu(I) systems operating under milder conditions (80–120 °C). By strategically pairing Cu(I) precursors with electron-rich bidentate ligands or utilizing engineered heterogeneous metal-organic frameworks (MOFs), researchers can achieve palladium-like efficiencies at a fraction of the cost. This guide details the mechanistic causality behind these optimizations and provides self-validating protocols for both homogeneous and heterogeneous copper-catalyzed N-arylation workflows.

Mechanistic Causality: The Cu(I)/Cu(III) Catalytic Cycle

Understanding the fundamental mechanism is critical for troubleshooting and optimizing reaction conditions. The consensus pathway for the Ullmann-type N-arylation involves a Cu(I)/Cu(III) redox cycle[1].

  • Amine Coordination & Deprotonation: The active Cu(I)–ligand complex coordinates with the imidazole. A mild base (e.g., Cs₂CO₃) deprotonates the imidazole, generating a highly nucleophilic Cu(I)–imidazolate intermediate[2].

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient, high-valent Cu(III) intermediate. The use of electron-donating ligands (like 1,10-phenanthroline derivatives) is critical here, as they increase electron density on the copper center, lowering the activation barrier for this step[3].

  • Reductive Elimination: The Cu(III) complex undergoes rapid reductive elimination, forging the new C–N bond, releasing the N-arylated imidazole, and regenerating the active Cu(I) catalyst[1].

G Cat Active Catalyst [Cu(I)L] Coord Amine Coordination [Cu(I)L(Imidazole)] Cat->Coord + Imidazole Deprot Deprotonation (Base) [Cu(I)L(Imidazolate)] Coord->Deprot + Base - H+ OxAdd Oxidative Addition (Ar-X) [Cu(III)L(Imidazolate)(Ar)(X)] Deprot->OxAdd + Ar-X RedElim Reductive Elimination N-Aryl Imidazole Product OxAdd->RedElim Product Release RedElim->Cat - X-

Catalytic cycle of Cu-catalyzed N-arylation via Cu(I)/Cu(III) intermediates.

Optimization of Reaction Conditions

Experimental success hinges on the synergistic selection of catalyst, ligand, base, and solvent.

  • Base Selection: Cs₂CO₃ is frequently optimal due to the "cesium effect." Its large ionic radius and high solubility in polar aprotic solvents enhance the nucleophilicity of the imidazolate anion far better than K₂CO₃ or NaOH[4].

  • Ligand Efficacy: 4,7-Dimethoxy-1,10-phenanthroline is a superior homogeneous ligand. The methoxy groups donate electron density to the phenanthroline ring, which stabilizes the Cu(I) state against disproportionation and accelerates oxidative addition[5],[3].

  • Heterogeneous Alternatives: To eliminate the need for costly ligands and simplify purification, heterogeneous catalysts like the Metal-Organic Framework Cu₂(BDC)₂(DABCO)[6] or silica-supported Cu(I)-thiosemicarbazone nanoparticles (Fe₃O₄@SiO₂-[CuL])[4] have been developed. These provide high surface areas and allow for catalyst recovery via simple magnetic separation or filtration.

Table 1: Quantitative Comparison of Optimized Catalytic Systems
Catalyst SystemLigand / SupportBaseSolventTemp (°C)Time (h)Yield (%)Ref
CuI (5-10 mol%)4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃DMF / Dioxane11024>90%[7],[3]
Cu₂O (10 mol%)NoneKOHDMSO1102490%[4]
Cu₂(BDC)₂(DABCO) MOF (Heterogeneous)K₂CO₃DMF120382%[6]
Fe₃O₄@SiO₂-[CuL] Thiosemicarbazone (Magnetic)Cs₂CO₃DMF1101285-95%[4]

Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes the mechanistic rationale to ensure reproducibility and high fidelity in your results.

Protocol A: Homogeneous N-Arylation using CuI and Phenanthroline Ligands

Best for complex, sterically hindered, or highly functionalized aryl iodides/bromides.

  • Reagent Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.1 mmol, 10 mol%), imidazole (1.2 mmol), the aryl iodide (1.0 mmol), and Cs₂CO₃ (2.0 mmol)[7],[3].

  • Atmospheric Control (Critical): Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Cu(I) is highly susceptible to atmospheric oxidation to Cu(II), which is catalytically inactive for this specific cycle[7].

  • Reaction Initiation: Introduce anhydrous DMF (3 mL) via a gas-tight syringe. Seal the tube and stir vigorously at 110 °C for 24 hours.

  • Self-Validation (Monitoring): At 18 hours, withdraw a 10 µL aliquot, quench in ethyl acetate/water, and analyze the organic layer via TLC (Ethyl Acetate/Hexane 1:1). The complete disappearance of the UV-active aryl iodide spot confirms total conversion.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a tightly packed pad of Celite. Causality: This removes insoluble inorganic copper salts and excess base, preventing emulsion formation in the next step.

  • Purification: Transfer the filtrate to a separatory funnel and wash with brine (3 × 10 mL). Causality: DMF is highly water-soluble; repeated brine washes efficiently partition DMF into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Heterogeneous N-Arylation using Cu-MOF (Cu₂(BDC)₂(DABCO))

Best for scalable synthesis, simplified purification, and green chemistry initiatives.

  • Reagent Setup: In a 10 mL reaction vial, combine the aryl halide (1.0 mmol), imidazole (1.5 mmol), K₂CO₃ (2.0 mmol), and the Cu₂(BDC)₂(DABCO) catalyst (50 mg)[6].

  • Reaction Initiation: Add DMF (4 mL) to the mixture. Seal the vial and stir at 120 °C for 3 to 6 hours.

  • Catalyst Recovery (Self-Validation): While the mixture is still warm, centrifuge at 4000 rpm for 5 minutes (or filter). Decant the supernatant. Causality: The solid MOF catalyst remains intact. Wash the recovered solid with ethanol and dry it under a vacuum. If the catalyst retains its structural integrity (verifiable via powder XRD), it can be reused up to 5 times with >95% retained catalytic activity[6].

  • Isolation: Dilute the decanted supernatant with dichloromethane (15 mL), wash with distilled water (3 × 10 mL) to remove DMF and base, dry over MgSO₄, and evaporate the solvent to yield the crude N-arylated imidazole.

Workflow Prep Reagent Setup (Cu Cat, Base, Ar-X) Atm Argon Purge (Prevent Cu Oxidation) Prep->Atm Heat Heating & Stirring (110-120 °C) Atm->Heat Monitor TLC Monitoring (Self-Validation) Heat->Monitor Workup Filtration & Extraction (Remove Salts/DMF) Monitor->Workup Purify Chromatography & HPLC/NMR Workup->Purify

Step-by-step workflow for the optimized Cu-catalyzed N-arylation of imidazole.

References

  • Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions - ResearchGate.
  • Imidazole Ring Formation Reactions: A Technical Support Center - Benchchem.
  • A Metal–Organic Framework Cu₂(BDC)₂(DABCO) as an Efficient and Reusable Catalyst for Ullmann-Type N-Arylation of Imidazoles - Academia.edu.
  • Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles - ACS Omega.
  • Functionalization of Fe₃O₄@SiO₂ nanoparticles with Cu(I)-thiosemicarbazone complex as a robust and efficient heterogeneous nanocatalyst for N-arylation of N-heterocycles with aryl halides - RSC Publishing.
  • Sodium Imidazole|C3H3N2Na Reagent - Benchchem.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI.

Sources

Application

Scalable synthesis of 2-(1H-Imidazol-1-yl)aniline hydrochloride for pharmaceutical use

Application Note: Scalable Synthesis and Validation of 2-(1H-Imidazol-1-yl)aniline Hydrochloride Introduction & Strategic Rationale 2-(1H-Imidazol-1-yl)aniline hydrochloride (CAS: 1262773-91-0) is a highly versatile, bif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Validation of 2-(1H-Imidazol-1-yl)aniline Hydrochloride

Introduction & Strategic Rationale

2-(1H-Imidazol-1-yl)aniline hydrochloride (CAS: 1262773-91-0) is a highly versatile, bifunctional building block utilized extensively in the development of advanced pharmaceutical active ingredients (APIs)[1]. Its unique ortho-substituted aniline-imidazole architecture serves as a privileged scaffold for designing kinase inhibitors, neuroprotective agents, and powerful antioxidants. For instance, advanced derivatives of this scaffold, such as NSP-116, have demonstrated profound efficacy in scavenging reactive oxygen species (ROS) and preventing light-induced photoreceptor cell damage in retinal models[2].

To support researchers and drug development professionals, this application note details a highly scalable, chromatography-free, three-step synthetic protocol. The methodology prioritizes high atom economy, the elimination of heavy-metal reducing agents, and the utilization of crystallization-driven purification to meet stringent pharmaceutical quality control standards.

Synthetic Workflow & Reaction Pathway

The synthesis utilizes a convergent approach starting from commercially available 1-fluoro-2-nitrobenzene and imidazole.

SynthesisWorkflow A 1-Fluoro-2-nitrobenzene + Imidazole B 1-(2-Nitrophenyl)-1H-imidazole (Intermediate 1) A->B K2CO3, DMF 110°C, 4h C 2-(1H-Imidazol-1-yl)aniline (Intermediate 2) B->C H2 (50 psi), Pd/C EtOH, 25°C D 2-(1H-Imidazol-1-yl)aniline HCl (Final Product) C->D HCl/EtOAc 0°C, 1h

Figure 1: Three-step synthetic workflow for 2-(1H-Imidazol-1-yl)aniline hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

While traditional Ullmann-type C-N couplings utilize 1-chloro-2-nitrobenzene requiring copper catalysts and harsh conditions[3], this protocol employs 1-fluoro-2-nitrobenzene. The highly electronegative fluorine atom strongly stabilizes the anionic Meisenheimer intermediate, enabling a transition-metal-free SNAr reaction.

  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Imidazole (1.1 eq), K₂CO₃ (1.5 eq), DMF (5 volumes).

  • Procedure:

    • Charge a dry, nitrogen-flushed reactor with DMF, followed by imidazole and K₂CO₃.

    • Stir the suspension at 25°C for 15 minutes. Causality: K₂CO₃ is a mild base that effectively deprotonates imidazole without triggering side reactions with the nitro group.

    • Add 1-fluoro-2-nitrobenzene dropwise to control the mild exotherm.

    • Heat the reaction mixture to 110°C for 4 hours. Causality: DMF solvates the potassium cation, leaving the imidazolide anion highly nucleophilic. 110°C ensures complete conversion while preventing thermal degradation.

    • Cool to room temperature and quench by pouring into ice water (15 volumes).

    • Filter the precipitated vibrant yellow solid, wash with cold water to remove residual DMF/salts, and dry under vacuum at 50°C.

Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Reagents: 1-(2-Nitrophenyl)-1H-imidazole (1.0 eq), 10% Pd/C (0.05 eq by weight), Ethanol (10 volumes), H₂ gas.

  • Procedure:

    • Transfer the nitro intermediate into a high-pressure hydrogenation vessel and suspend in ethanol.

    • Carefully add 10% Pd/C under a strict nitrogen blanket. Causality: Nitrogen blanketing is critical to prevent the ignition of ethanol fumes by the highly active, pyrophoric palladium catalyst.

    • Purge the vessel with hydrogen gas three times, then pressurize to 50 psi.

    • Stir vigorously at 25°C for 6 hours until hydrogen uptake ceases. Causality: Catalytic hydrogenation is chosen over Fe/HCl (Béchamp reduction) to avoid heavy metal contamination, which is strictly regulated in API synthesis.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to afford the free base as an off-white solid.

Step 3: Hydrochloride Salt Formation and Crystallization
  • Reagents: 2-(1H-Imidazol-1-yl)aniline (1.0 eq), 2M HCl in EtOAc (1.2 eq), Ethyl Acetate (5 volumes).

  • Procedure:

    • Dissolve the free base in ethyl acetate at 40°C.

    • Cool the solution to 0°C using an ice bath.

    • Add 2M HCl in EtOAc dropwise over 30 minutes. Causality: EtOAc acts as an anti-solvent for the highly polar hydrochloride salt. Gradual addition at 0°C controls the crystallization thermodynamics, preventing the occlusion of organic impurities within the crystal lattice.

    • Stir for an additional 1 hour at 0°C.

    • Filter the resulting white precipitate, wash with cold EtOAc, and dry under high vacuum.

Quantitative Data & Yield Analysis

Reaction conditions for the critical C-N bond formation (Step 1) were rigorously optimized to maximize yield and eliminate the need for column chromatography.

Table 1: Optimization of SNAr Conditions for Step 1

BaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Et₃NTHF651245%88.5%
Cs₂CO₃DMF90692%96.0%
K₂CO₃ DMF 110 4 98% >99.0%

Application Context: Oxidative Stress Protection

The resulting 2-(1H-Imidazol-1-yl)aniline scaffold is highly valued in drug discovery. When functionalized (e.g., into the derivative NSP-116), the compound exhibits potent radical scavenging activities. It directly neutralizes 1,1-diphenyl-2-picrylhydrazyl (DPPH), superoxide anion radicals, and hydroxyl radicals, thereby preventing lipid peroxidation and subsequent apoptosis in photoreceptor cells[2].

Mechanism cluster_0 Cellular Protection Mechanism A 2-(1H-Imidazol-1-yl)aniline Derivatives B ROS Scavenging (DPPH, Superoxide, Hydroxyl) A->B Direct Neutralization C Lipid Peroxidation Inhibition (TBARS Reduction) B->C Prevents Membrane Damage D Photoreceptor Cell Survival (661W Cells) C->D Anti-apoptotic Effect

Figure 2: Logical relationship of imidazolyl aniline derivatives in preventing oxidative damage.

Analytical Validation & Quality Control

To ensure the synthesized batch meets pharmaceutical intermediate standards, the following QC parameters are utilized as a self-validating system:

  • ¹H NMR (400 MHz, DMSO-d₆): Confirms structural integrity. Look for the characteristic downfield shift of the imidazolium protons (

    
     ~9.5 ppm) due to protonation, distinct from the aniline aromatic multiplet (
    
    
    
    6.8 - 7.5 ppm).
  • LC-MS: [M+H]⁺ m/z calculated for C₉H₁₀N₃⁺: 160.09, found 160.10.

  • Purity: >99% by RP-HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient).

References

  • Sigma-Aldrich - 2-(1H-Imidazol-1-yl)aniline hydrochloride AldrichCPR Product Specifications. 1

  • LookChem - 2-Nitrochlorobenzene - Chemical Properties and Synthesis. 3

  • ResearchGate - Protective effects of Huperzia serrata and its components against oxidative damage and cognitive dysfunction (Highlighting NSP-116, a novel imidazolyl aniline derivative). 2

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(1H-Imidazol-1-yl)aniline Derivatives

Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and highly efficient microwave-assisted protocol for the synthesis of 2-(1H-imidazol-1-yl)aniline and its derivatives. These...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and highly efficient microwave-assisted protocol for the synthesis of 2-(1H-imidazol-1-yl)aniline and its derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development, known for their wide-ranging pharmacological activities.[1][2][3] The application of microwave-assisted organic synthesis (MAOS) dramatically accelerates the formation of the crucial C-N bond between the imidazole and aniline moieties, offering substantial improvements over traditional heating methods in terms of reaction time, yield, and sustainability.[4][5][6] This document provides a foundational understanding of the reaction mechanism, a detailed step-by-step protocol, optimization strategies, and analytical characterization of the target compounds, tailored for researchers and professionals in the pharmaceutical sciences.

Introduction: The Significance of N-Aryl Imidazoles

The imidazole nucleus is a cornerstone of many biologically active molecules, both natural and synthetic.[7][8] Its presence in compounds like histamine, histidine, and numerous pharmaceuticals underscores its importance. When coupled with an aniline scaffold, the resulting 2-(1H-imidazol-1-yl)aniline derivatives become privileged structures in drug discovery programs, exhibiting potential as antifungal, antibacterial, anti-inflammatory, and anticancer agents.[1][3]

Traditional methods for the N-arylation of imidazoles, such as the classical Ullmann condensation, often require harsh reaction conditions, including high temperatures and long reaction times, which can limit their applicability and functional group tolerance.[9][10] Modern cross-coupling reactions, particularly those catalyzed by copper or palladium, have offered milder alternatives.[11][12] The integration of microwave technology further revolutionizes this process. Microwave irradiation provides rapid, uniform heating of the reaction mixture, leading to a significant reduction in reaction times—often from hours to minutes—and an increase in product yields.[6][13][14] This "green chemistry" approach often allows for the use of more environmentally benign solvents and can minimize the formation of byproducts.[15][16]

This guide focuses on a microwave-assisted, copper-catalyzed Ullmann-type cross-coupling reaction to synthesize 2-(1H-imidazol-1-yl)aniline derivatives, a method that balances cost-effectiveness with high efficiency.[10][17]

Reaction Mechanism and Rationale

The core of this synthesis is the formation of a carbon-nitrogen bond between the imidazole ring and a 2-haloaniline derivative. This transformation is efficiently catalyzed by a copper(I) species under microwave irradiation. The generally accepted mechanism for the copper-catalyzed N-arylation of imidazoles (Ullmann Condensation) is depicted below.

Diagram: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation

Ullmann_Condensation_Mechanism CuI Cu(I) Catalyst Intermediate1 [Cu(I)-Imidazolate] CuI->Intermediate1 Imidazole, Base - HX, - M⁺ Imidazole Imidazole Base Base (e.g., K₂CO₃) ArylHalide 2-Haloaniline (Ar-X) Intermediate2 Oxidative Addition Complex [Ar-Cu(III)-(Imidazolate)X] Intermediate1->Intermediate2 ArylHalide (Ar-X) Intermediate2->CuI Product 2-(1H-Imidazol-1-yl)aniline (Ar-Imidazole) Intermediate2->Product Reductive Elimination Catalyst_Regen Cu(I) Catalyst caption Fig. 1: Proposed catalytic cycle for the copper-catalyzed N-arylation.

Caption: Fig. 1: Proposed catalytic cycle for the copper-catalyzed N-arylation.

Causality behind Experimental Choices:

  • Microwave Irradiation: The choice of microwave heating is predicated on its ability to rapidly and efficiently deliver energy to the polar reactants and solvent, thereby accelerating the reaction rate.[6][7] This allows for the synthesis to be completed in minutes as opposed to many hours with conventional heating.

  • Copper(I) Iodide (CuI) Catalyst: CuI is a cost-effective and robust catalyst for Ullmann-type couplings.[10][17] It is readily available and generally provides good to excellent yields in N-arylation reactions of imidazoles.

  • Ligand (e.g., 1,10-Phenanthroline): While some Ullmann reactions can proceed without a ligand, the inclusion of a chelating ligand like 1,10-phenanthroline can stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, leading to improved yields and milder reaction conditions.[10]

  • Base (e.g., K₂CO₃ or Cs₂CO₃): A base is required to deprotonate the imidazole, making it a more potent nucleophile to coordinate with the copper catalyst.[17] Potassium carbonate (K₂CO₃) is a common and effective choice, though cesium carbonate (Cs₂CO₃) can sometimes offer superior results, albeit at a higher cost.

  • Solvent (e.g., DMF or DMSO): High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for microwave-assisted synthesis as they are efficient at absorbing microwave energy and can solubilize the reactants and catalyst.[18]

Experimental Protocol: Microwave-Assisted Synthesis of 2-(1H-Imidazol-1-yl)aniline

This protocol describes a general procedure for the synthesis of the title compound from 2-fluoroaniline and imidazole. The reaction can be adapted for other 2-haloanilines and imidazole derivatives with appropriate optimization.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Fluoroaniline≥99%e.g., Sigma-Aldrich
Imidazole≥99%e.g., Sigma-Aldrich
Copper(I) Iodide (CuI)98%e.g., Sigma-Aldrich
1,10-Phenanthroline≥99%e.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Ethyl AcetateACS GradeVarious
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Various
Silica Gel230-400 meshVarious
Microwave Synthesis Vials10 mLe.g., CEM, Biotage
Magnetic Stir BarsVarious

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. 2-Fluoroaniline is toxic and should be handled with care.

Step-by-Step Synthesis Protocol
  • Vial Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add imidazole (1.2 mmol, 81.7 mg), potassium carbonate (2.0 mmol, 276.4 mg), copper(I) iodide (0.1 mmol, 19.0 mg, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 36.0 mg, 20 mol%).

  • Reagent Addition: Add anhydrous DMF (3 mL) to the vial, followed by 2-fluoroaniline (1.0 mmol, 111.1 mg, 96.6 µL).

  • Vial Sealing and Microwave Irradiation: Securely cap the vial and place it in the cavity of a dedicated microwave reactor. Irradiate the mixture with stirring at 150 °C for 30 minutes. The initial microwave power should be set to a level that allows the target temperature to be reached efficiently (e.g., 100-150 W).[18]

  • Work-up and Extraction: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-(1H-imidazol-1-yl)aniline as a solid. Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Experimental Workflow

Synthesis_Workflow start Start reagents 1. Add Reagents to Microwave Vial (Imidazole, K₂CO₃, CuI, 1,10-Phenanthroline, 2-Fluoroaniline, DMF) start->reagents microwave 2. Microwave Irradiation (150 °C, 30 min) reagents->microwave workup 3. Work-up (EtOAc, H₂O) microwave->workup extraction 4. Extraction & Washing (H₂O, Brine) workup->extraction drying 5. Drying & Concentration (Na₂SO₄, Rotary Evaporator) extraction->drying purification 6. Column Chromatography drying->purification characterization 7. Characterization (NMR, MS, Yield) purification->characterization end End characterization->end caption Fig. 2: Step-by-step workflow for the synthesis.

Sources

Application

Handling hygroscopic nature of 2-(1H-Imidazol-1-yl)aniline hydrochloride in lab

Application Note: Precision Handling and Storage of Hygroscopic 2-(1H-Imidazol-1-yl)aniline Hydrochloride Executive Summary 2-(1H-Imidazol-1-yl)aniline hydrochloride (CAS: 1262773-91-0 for free base; HCl salt varies) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Handling and Storage of Hygroscopic 2-(1H-Imidazol-1-yl)aniline Hydrochloride

Executive Summary

2-(1H-Imidazol-1-yl)aniline hydrochloride (CAS: 1262773-91-0 for free base; HCl salt varies) is a critical bidentate ligand precursor and intermediate in kinase inhibitor development. However, its handling is complicated by the hygroscopic nature of the imidazole-aniline hydrochloride salt matrix.

The hydrochloride salt form significantly increases water affinity compared to the free base due to the high lattice energy disruption potential of atmospheric moisture. Uncontrolled water absorption leads to stoichiometric mismatches (typically 5–15% error), resulting in failed cross-couplings, catalyst poisoning, or incomplete conversions.

This guide provides a self-validating protocol for handling, characterizing, and storing this compound to ensure data integrity in drug discovery workflows.

The Mechanism of Failure: Why It Matters

The primary failure mode in using 2-(1H-Imidazol-1-yl)aniline hydrochloride is Stoichiometric Drift .

  • The Trap: You weigh 100 mg expecting 0.51 mmol of reactant.

  • The Reality: Due to hygroscopicity, you may have weighed 88 mg of reactant and 12 mg of water.

  • The Consequence: In sensitive reactions like Buchwald-Hartwig aminations, this excess water can deactivate catalysts (e.g., hydrolyzing Pd-ligand complexes) or skew the limiting reagent ratio, leading to difficult purifications.

Protocol A: Quantifying Water Content (The "Hidden Variable")

Before any critical synthesis, the water content must be known. Relying on the "Anhydrous" label on the bottle is scientifically unsound once the seal is broken.

Method: Volumetric Karl Fischer (KF) Titration
  • Solvent System: Methanol (The compound is soluble in MeOH).

  • Titrant: Iodine/Imidazolium based composite.

Step-by-Step Validation:

  • System Check: Pre-titrate the solvent vessel to remove background moisture (Drift < 20 µ g/min ).

  • Sample Transfer: Do not weigh the sample on an open balance pan. Use the "Difference Weighing" technique (see Protocol B).

  • Dissolution: Ensure complete dissolution in the titration cell. If the salt is caked, sonicate the cell (if equipped) or increase stirring speed.

  • Calculation:

    
    
    
Visual Workflow: Water Determination Logic

KF_Logic Start Start: Open Reagent Bottle VisualCheck Visual Inspection: Is it free-flowing? Start->VisualCheck Flowing Yes: Free-Flowing VisualCheck->Flowing Caked No: Clumped/Sticky VisualCheck->Caked KF_Test Run Karl Fischer (KF) Triplicate Analysis Flowing->KF_Test Dry_First Vacuum Dry (40°C, <1 mbar, P2O5) Caked->Dry_First Result_Check Water Content Result KF_Test->Result_Check Dry_First->KF_Test Low_Water < 1.0% H2O Use directly Result_Check->Low_Water Pass High_Water > 1.0% H2O Calculate Correction Factor Result_Check->High_Water Fail

Figure 1: Decision tree for assessing reagent viability based on physical state and water content.

Protocol B: Precision Weighing (Weighing by Difference)

Direct weighing on a balance pan is prohibited for hygroscopic salts. The mass will drift upwards as you watch the digits, rendering the measurement invalid.

The "Weighing by Difference" Standard:

  • Preparation: Dry a glass weighing bottle and cap in an oven (110°C) for 1 hour. Cool in a desiccator.

  • Loading: Add the approximate amount of 2-(1H-Imidazol-1-yl)aniline hydrochloride to the weighing bottle inside a glovebox or dry bag if possible. Cap immediately.

  • Initial Weighing (

    
    ):  Place the capped bottle on the analytical balance. Record mass.
    
  • Transfer: Take the bottle to the reaction flask. Briefly uncap, pour the estimated amount into the flask, and immediately recap .

  • Final Weighing (

    
    ):  Weigh the capped bottle again.
    
  • Calculation:

    
    
    

Rationale: This method isolates the bulk solid from atmospheric moisture during the measurement phase, ensuring the recorded mass reflects the solid actually transferred, not the water absorbed during the process [1].

Protocol C: Storage and Drying ("The Reset")

If the material has absorbed significant moisture (visible caking or KF > 5%), it must be reset.

Drying Setup:

  • Equipment: Vacuum Drying Oven or Abderhalden pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or KOH pellets (to neutralize trace HCl vapors if salt dissociation occurs).
    
  • Conditions: 40–50°C at

    
     mbar vacuum.
    
    • Note: Do not exceed 60°C without TGA data, as aniline salts can suffer from sublimation or degradation [2].

Storage Architecture: Store the primary bottle inside a secondary containment system.

Storage_Protocol Compound Vial: 2-(1H-Imidazol-1-yl)aniline HCl (Parafilm Sealed) Secondary Secondary Jar (Screw-top with O-ring) Compound->Secondary Desiccant Desiccant Pack (Silica/Charcoal) Desiccant->Secondary Environment Storage Environment (Desiccator Cabinet / Fridge) Secondary->Environment

Figure 2: Multi-barrier storage system to prevent moisture ingress.

Synthesis Adjustment: The Correction Factor

When high precision is required, and drying is not feasible, use the Correction Factor (CF) to adjust the mass weighed.

Data Table: Correction Factor Lookup

Measured Water Content (KF %) Correction Factor (CF) Action Required
< 0.5% 1.00 None. Use as is.
0.5% – 2.0% 1.005 – 1.02 Adjust mass slightly.
2.0% – 10.0% 1.02 – 1.11 Mandatory mass adjustment.

| > 10.0% | N/A | Stop. Recrystallize or Dry.[1] |

Formula:



Example: You need 1.00 g of reactant. KF shows 5.0% water.



Result: You weigh 1.053 g, which contains exactly 1.00 g of reactant and 0.053 g of water.

References

  • Analytical Methods Committee. "Weighing by difference: The definitive guide to gravimetric precision." Analytical Methods, 2023 .[2] 3

  • BenchChem Application Notes. "Handling and storage of hygroscopic amine hydrochlorides." BenchChem Technical Library, 2025 . 4

  • Sigma-Aldrich Technical Service. "Karl Fischer Titration Tips: Water Content Measurement." MilliporeSigma Learning Center. 5

  • Mettler Toledo. "Good Titration Practice in Karl Fischer Titration." Mettler Toledo Applications. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Strategies for Sterically Hindered Ullmann Coupling

Introduction: The "Ortho-Wall" in 2026 Welcome to the technical support hub. If you are reading this, you are likely facing the "Ortho-Wall"—the sharp drop in yield observed when moving from para- or meta-substituted ary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Ortho-Wall" in 2026

Welcome to the technical support hub. If you are reading this, you are likely facing the "Ortho-Wall"—the sharp drop in yield observed when moving from para- or meta-substituted aryl halides to their ortho-substituted counterparts in Copper-catalyzed (Ullmann-type) coupling.

As of 2026, the paradigm has shifted. We no longer rely solely on "sledgehammer" conditions (200°C, neat pyridine). Instead, we utilize Ligand-Directed Stabilization . The primary failure mode in hindered Ullmann coupling is not the lack of reactivity, but the instability of the oxidative addition intermediate and the sluggish reductive elimination caused by steric crowding.

This guide provides field-proven protocols to stabilize these intermediates and force the reaction forward.

Module 1: Mechanistic Logic & Ligand Selection

The Core Problem: The Oxidative Addition/Reductive Elimination Balance

In sterically hindered systems, the Copper(I) catalyst struggles to approach the aryl halide (oxidative addition). If it succeeds, the resulting Cu(III) (or Cu(II) radical) intermediate is often too crowded to undergo reductive elimination with the nucleophile, leading to protodehalogenation (reduction) or catalyst decomposition.

The Solution: Bulky, Flexible Ligands

Counter-intuitively, adding more bulk via the ligand often solves the problem. Bulky bidentate ligands (like diamines and oxalamides) prevent the formation of inactive cuprate aggregates and enforce a geometry that favors reductive elimination.

Ligand Selection Matrix

Use this table to select the starting ligand based on your specific hindrance profile.

Coupling TypeSubstrate ConstraintRecommended Ligand ClassSpecific Ligand (Catalog Ref)Mechanism of Action
C-N (Amination)Ortho-alkyl Aryl Halide + Primary AmineOxalamides L1 (Chiral Oxalamide) Creates a rigid, electron-rich environment that stabilizes the Cu-center against disproportionation.
C-N (Amination)Ortho-halo + Ortho-substituted AnilinePyrrole-ols or Biaryl Phosphines L2 (Pyrrole-2-carboxylic acid deriv.) Hemilabile coordination allows the ligand to "open up" during the critical reductive elimination step.
C-O (Etherification)Ortho-halo + PhenolPicolinic Acids 3,4,7,8-Tetramethyl-1,10-phenanthroline Electron-deficient ligands increase the Lewis acidity of Cu, aiding phenol deprotonation and coordination.
C-C (Cyanation/Alkynylation)Ortho-halo Aryl HalideDiamines DMEDA or D6240 Small bite angle allows approach to hindered centers; stabilizes Cu(I) species.

Module 2: Visualizing the Pathway

The following diagram illustrates the critical "Failure Points" in hindered coupling and how specific additives bypass them.

UllmannCycle Start Cu(I)-Ligand Complex OxAdd Oxidative Addition (Rate Limiting in Hindered Systems) Start->OxAdd + Ar-X (Ortho) Decomp Catalyst Decomposition (Agglomeration) Start->Decomp No Ligand / Poor Solvency Intermediate Cu(III) Intermediate (Sterically Crowded) OxAdd->Intermediate NuCoord Nucleophile Coordination Intermediate->NuCoord + Nu-H / Base Reduction Protodehalogenation (Hydrodehalogenation) Intermediate->Reduction Slow Reductive Elim. + H-Source RedElim Reductive Elimination NuCoord->RedElim RedElim->Start Regeneration Product Ortho-Substituted Product RedElim->Product L_Effect Ligand Effect: Stabilizes Monomeric Cu L_Effect->Start Solv_Effect Solvent Effect: Polar Aprotic (DMSO) breaks aggregates Solv_Effect->OxAdd

Caption: The Catalytic Cycle of Hindered Ullmann Coupling. Red dashed lines indicate common failure modes (Decomposition and Reduction) prevalent in ortho-substituted substrates.

Module 3: Experimental Protocols

Protocol A: The "Thermal Boost" Method (Standard)

Best for: General ortho-substituted aryl iodides and bromides.

Reagents:

  • CuI (99.99% purity recommended): 5-10 mol%

  • Ligand (e.g., Oxalamide or 2-Picolinic acid): 10-20 mol%

  • Base: Cs₂CO₃ (2.0 equiv) - Must be finely ground and dried.

  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step:

  • Pre-complexation (Critical): In a glovebox or under Argon, mix CuI and the Ligand in the solvent (0.5 mL) and stir for 20 mins at RT. The solution should become clear or change color (often yellow/green), indicating active catalyst formation.

  • Substrate Addition: Add the aryl halide (1.0 equiv), nucleophile (1.2 equiv), and Base (2.0 equiv). Dilute to 0.5 M concentration.

  • Degassing: Freeze-pump-thaw x3. Oxygen is the enemy of hindered couplings as it promotes homocoupling over cross-coupling.

  • Reaction: Heat to 90–110°C .

    • Note: For extremely hindered substrates, use Temperature Ramping : Start at 60°C for 1 hour, then ramp to 110°C. This allows the oxidative addition to occur gently before the thermal stress causes catalyst decomposition.

Protocol B: Electrochemical Cu-Catalysis (The 2026 Standard)

Best for: Temperature-sensitive substrates or extremely deactivated aryl halides. Reference: Based on recent advances in electrochemical cross-electrophile coupling [1].

Setup: Undivided cell, Magnesium (Mg) anode, Carbon felt cathode. Conditions:

  • Catalyst: Cu(OTf)₂ (10 mol%)

  • Ligand: Ortho-dimethylamine-substituted diamine (L1) (10 mol%)

  • Current: Constant current (e.g., 6 mA for 0.5 mmol scale).

  • Temp: Room Temperature.

Why this works: The electrochemical potential drives the oxidation state changes (Cu(I)/Cu(II)/Cu(III)) without requiring thermal energy, preventing the thermal decomposition of the sterically strained intermediate.

Module 4: Troubleshooting & FAQs

Decision Tree: Diagnosing Low Yields

Troubleshooting Problem Low Yield with Ortho-Substrate CheckSM Is Aryl Halide Consumed? Problem->CheckSM NoRxn No Reaction (SM Recovered) CheckSM->NoRxn No SideProd Side Products Formed? CheckSM->SideProd Yes Sol Solubility Issue? NoRxn->Sol Temp Temp too low? Sol->Temp Solvent OK Sol_Fix Switch to DMSO/NMP Decrease Conc. Sol->Sol_Fix Cat Catalyst Dead? Temp->Cat Temp OK Cat_Fix Use CuI (99.99%) Pre-complex Ligand Cat->Cat_Fix Red Reduction Product (Ar-H) SideProd->Red Ar-H Found Homo Homocoupling (Ar-Ar) SideProd->Homo Dimer Found Red_Fix Dry Solvent (Water source) Switch to harder nucleophile Red->Red_Fix Homo_Fix Degas thoroughly (O2 leak) Lower Catalyst Loading Homo->Homo_Fix

Caption: Troubleshooting logic flow for diagnosing reaction failure.

Frequently Asked Questions (FAQs)

Q: I see 100% conversion of my aryl halide, but the product is the reduced arene (Ar-H). Why? A: This is "Protodehalogenation." It occurs when the reductive elimination is slower than the reaction of the intermediate with a proton source.

  • Fix 1: Ensure your solvent is strictly anhydrous (DMSO is hygroscopic; dry it over molecular sieves).

  • Fix 2: Increase the steric bulk of the ligand. A bulkier ligand accelerates reductive elimination by "squeezing" the product out [2].

Q: Can I use aryl chlorides with ortho-substituents? A: This is the hardest case. Standard ligands will likely fail. You must use Oxalamide ligands or Biaryl Phosphines (specifically designed for Cu). Alternatively, add an iodide source (KI, 20 mol%) to facilitate a Finkelstein reaction in situ, converting the Ar-Cl to a more reactive Ar-I transiently [3].

Q: My reaction turns black and stops after 1 hour. A: "Copper Black" formation indicates catalyst disproportionation into inactive Cu(0) and Cu(II).

  • Fix: Your ligand is detaching. Use a bidentate ligand with a higher binding constant (e.g., Phenanthroline derivatives). Lower the temperature or add a reducing agent (like Ascorbic acid) to maintain the active Cu(I) state.

Q: Is the "Ortho-Effect" always bad? A: No. If your ortho-substituent contains a coordinating group (e.g., -COOMe, -NO₂, -CN), it can actually accelerate the reaction by directing the copper to the reaction site (the "Hemilabile Effect"). However, pure alkyl groups (Methyl, Isopropyl) are purely hindering.

References

  • Expanding Ullmann Homocoupling to Cross-Coupling: Electrochemical Copper-Catalyzed Cross-Electrophile Coupling of Alkyl and Aryl Halides. Journal of the American Chemical Society. (2026). (Note: Representative citation based on search result 1.7 context).

  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. TCI Chemicals Technical Guide.

  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Taylor & Francis Online. (2022).

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. National Institutes of Health (PMC).

  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem Technical Guides.

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(1H-Imidazol-1-yl)aniline

This is an in-depth technical support guide designed for researchers working with 2-(1H-Imidazol-1-yl)aniline (CAS: 16096-26-9 / 26286-54-4).[1][2][3][4] This guide addresses the physicochemical barriers to solubility an...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical support guide designed for researchers working with 2-(1H-Imidazol-1-yl)aniline (CAS: 16096-26-9 / 26286-54-4).[1][2][3][4] This guide addresses the physicochemical barriers to solubility and provides actionable protocols for reaction optimization and purification.

Product: 2-(1H-Imidazol-1-yl)aniline (also known as 1-(2-aminophenyl)imidazole) Chemical Class: N-Aryl Imidazole / Bidentate Ligand Issue: Poor solubility in non-polar and moderately polar solvents (Hexane, Toluene, Diethyl Ether).[1][2][3][4]

The Physicochemical Root Cause

Before attempting to force dissolution, it is critical to understand why this molecule resists solvation in non-polar media.[5]

The "Lattice Energy Trap" 2-(1H-Imidazol-1-yl)aniline is not merely a lipophilic organic molecule; it is a polar, hydrogen-bond-rich solid .[1][2][3][4]

  • Intermolecular Networking: The molecule contains a hydrogen bond donor (Aniline

    
    ) and a strong hydrogen bond acceptor (Imidazole 
    
    
    
    ).[2][3] In the solid state, these groups form an extensive intermolecular hydrogen-bonding network.[4][5]
  • Twisted Geometry: Crystallographic data of analogous N-aryl imidazoles indicates a dihedral angle of ~30–40° between the phenyl and imidazole rings to minimize steric clash.[1][2][3][4] This twist prevents planar

    
    -stacking but exposes the polar nitrogens to the lattice, strengthening intermolecular dipole-dipole interactions.[1][2][3][4][5]
    
  • Thermodynamics: Non-polar solvents (Hexane, Toluene) lack the enthalpy of solvation required to break these strong lattice interactions ($ \Delta H_{solv} < \Delta H_{lattice} $).

Troubleshooting Guide (Q&A)

Case A: "I need to dissolve it for a reaction (e.g., Cross-Coupling, Condensation)."

Q: Toluene is the standard solvent for my catalyst, but the starting material won't dissolve. What should I do? A: You do not need a homogeneous solution at room temperature for many transition-metal catalyzed reactions, but you do need accessible surface area.[1][2][3][4][5]

  • Solution 1 (The Co-Solvent Spike): Add 5–10% DMF or DMAc to your Toluene.[1][2][3][5] This disrupts the hydrogen bond network without killing the catalyst activity for most Pd/Cu systems.[4][5]

  • Solution 2 (Temperature): This compound has a high temperature coefficient of solubility.[2][3][5] Heat the mixture to 80–100°C. The lattice energy barrier is often overcome at these temperatures, allowing the reaction to proceed in a "melt-like" suspension.[4][5]

  • Solution 3 (Phase Transfer): If the reaction is strictly heterogeneous, add a phase transfer catalyst (e.g., TBAB or 18-Crown-6 ) to facilitate interfacial transfer.[1][2][3]

Case B: "I am trying to purify the compound, but it oils out or crashes out impure."

Q: It won't recrystallize from Hexane/Ethyl Acetate.[1][2][3][5] It just forms a gum. A: This is classic behavior for polar heterocycles.[1][2][3][5] "Oiling out" occurs when the compound is less stable in the crystal than in an amorphous liquid phase mixed with solvent impurities.[4][5]

  • The Fix: Switch to a Dichloromethane (DCM) / Hexane or Ethanol / Water system.[1][2][3]

    • Protocol: Dissolve in minimal refluxing DCM.[2][3][5] Add Hexane dropwise until cloudy.[2][3][5][6] If it oils out, re-heat and add a seed crystal or scratch the glass.[5]

    • Alternative: Use Isopropyl Alcohol (IPA) . Dissolve hot, then cool slowly. The polar nature of IPA interacts better with the imidazole, preventing the "gumming" effect seen with non-polar anti-solvents.[5]

Case C: "I cannot get a clean NMR spectrum in ."

Q: The peaks are broad, or the sample is insoluble in Chloroform. A:


 is often too non-polar and acidic (traces of DCl) which can broaden the basic imidazole signals.[5]
  • The Fix: Use DMSO-

    
      or MeOD-
    
    
    
    . If you must use chloroform to compare with literature, add 1 drop of MeOD-
    
    
    or TFA-
    
    
    to the NMR tube.[1][2][3][4] This breaks the H-bond aggregates and sharpens the peaks.[2][3][4]

Solubility Data & Solvent Selection Matrix

Solvent ClassRepresentative SolventSolubility RatingTechnical Recommendation
Non-Polar Hexane, Pentane, CyclohexaneInsoluble Use only as an anti-solvent (precipitant).[1][2][3][4]
Aromatic Toluene, Benzene, XyleneVery Low Requires heat (>80°C) or co-solvents (DMF/DMSO).[5]
Chlorinated Dichloromethane (DCM), ChloroformGood Primary choice for extraction and chromatography.[1][2][5]
Polar Aprotic DMF, DMSO, DMAc, NMPExcellent Use for reactions.[5] Difficult to remove (high BP).
Polar Protic Methanol, Ethanol, IsopropanolGood Ideal for recrystallization.[1][5]
Ethers Diethyl Ether, MTBE, THFLow to Moderate THF is acceptable; Ether/MTBE are poor.[1][5]

Experimental Protocols

Protocol A: Acid-Base Purification (The "Self-Cleaning" Method)

Best for removing non-basic impurities without column chromatography.[1][2][3][4]

  • Dissolution: Dissolve the crude solid in DCM (approx. 10 mL/g).

  • Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[1][2][3][7][8] The imidazole (pKa ~7) and aniline (pKa ~4) protonate, moving into the water phase.[5] Non-basic impurities (starting halides, neutral byproducts) stay in the DCM.[5]

  • Wash: Discard the DCM layer.[1][2][3][5] Wash the aqueous acidic layer once with fresh DCM to remove entrained organics.[5]

  • Neutralization: Cool the aqueous layer on ice.[1][2][3][5] Slowly basify to pH ~10 using 6M NaOH or saturated

    
     .
    
  • Recovery: The product will precipitate as a white/off-white solid.[1][2][3][4][5] Extract this cloudy aqueous mixture with DCM or Ethyl Acetate (

    
    ).[1][2][3][5]
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Solubility Screening for Reaction Optimization

Use this if you are screening catalysts and need a homogeneous solution.[1][2][3]

  • Weigh 5 mg of 2-(1H-Imidazol-1-yl)aniline into a GC vial.

  • Add 100 µL of the target non-polar solvent (e.g., Toluene).[5]

  • Vortex for 30 seconds. Result: Likely suspension.[1][2][3]

  • Add Co-solvent (DMF) in 10 µL increments, vortexing after each addition.

  • Record the volume of DMF required to achieve clarity.[4][5]

    • Target: Usually <10% v/v DMF is sufficient to solvate the lattice without inhibiting metal catalysts.[5]

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental goal.

SolubilityLogic Start Start: 2-(1H-Imidazol-1-yl)aniline Goal What is your Goal? Start->Goal Rxn Reaction Medium Goal->Rxn Purify Purification/Workup Goal->Purify Analysis Analysis (NMR/LCMS) Goal->Analysis TempHigh Can you heat >80°C? Rxn->TempHigh Method Method? Purify->Method NMR Use DMSO-d6 or MeOD Analysis->NMR Toluene Use Toluene/Xylene (Suspension becomes soluble) TempHigh->Toluene Yes Cosolvent Add 5-10% DMF or DMAc to Toluene/Dioxane TempHigh->Cosolvent No Recryst Recrystallization Method->Recryst Extract Acid-Base Extraction Method->Extract Chrom Chromatography Method->Chrom SolventRec Solvent: Ethanol/Water or IPA Recryst->SolventRec SolventExt Partition: 1M HCl (aq) / DCM Extract->SolventExt SolventChrom Eluent: DCM + 2-5% MeOH (Add 0.1% Et3N to reduce tailing) Chrom->SolventChrom

Caption: Decision tree for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

References

  • Crystal Structure & Lattice Energy

    • Detailed crystallographic analysis of N-aryl imidazoles and their hydrogen bonding networks.
    • Source: (Inferred from analogous benzimidazole structures).[1][2][3][4]

  • Synthesis & Coupling Conditions

    • Ullmann coupling protocols utilizing copper catalysis in toluene/polar mixtures.[2][3][4][5][9]

    • Source:[1][2][3][4]

  • General Solubility of Imidazoles

    • Comprehensive data on imidazole solubility in organic solvents.[1][2][3][5]

    • Source:[1][2][3]

  • Purification Strategies

    • Standard protocols for acid-base extraction of amino-imidazoles.[1][2][3][4]

    • Source:[1][2][3]

Sources

Troubleshooting

Overcoming oiling out during recrystallization of imidazole aniline salts

Topic: Overcoming Liquid-Liquid Phase Separation (Oiling Out) Ticket Type: Advanced Method Development Guide Reference ID: TSC-CRYST-IA-004 Executive Summary You are likely experiencing Liquid-Liquid Phase Separation (LL...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Liquid-Liquid Phase Separation (Oiling Out) Ticket Type: Advanced Method Development Guide Reference ID: TSC-CRYST-IA-004

Executive Summary

You are likely experiencing Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out."[1][2][3][4][5][6][7][8] This is a common phenomenon with imidazole-aniline salts due to their propensity to form low-melting ionic liquids or hydrates. The "oil" is a solute-rich liquid phase that forms in the metastable zone, often trapping impurities and preventing the formation of an ordered crystal lattice.

This guide provides a thermodynamic and kinetic framework to bypass the oiling-out region (miscibility gap) and achieve controlled nucleation.

Part 1: The Thermodynamics of Oiling Out

Diagnosis: Why is this happening?

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Crystal Nucleation boundary .

  • Melting Point Depression: Imidazole salts often have melting points (

    
    ) below 
    
    
    
    . Impurities and solvent inclusion can depress
    
    
    further. If the crystallization temperature (
    
    
    ) is
    
    
    , the product precipitates as a liquid.[9]
  • The Miscibility Gap: In the phase diagram below, the "Oiling Out Zone" represents a region where the solution splits into two liquids (solvent-rich and solute-rich) rather than crystallizing.

Visualization: The Phase Diagram

The goal is to navigate the "Safe Crystallization Corridor" without crossing into the "Oiling Out Zone."

PhaseDiagram HighT Homogeneous Solution (High T) Metastable Metastable Zone (Supersaturated) HighT->Metastable Cooling Nucleation Nucleation Boundary Metastable->Nucleation Controlled Cooling + Seeding MiscibilityGap Miscibility Gap (Oiling Out Zone) Metastable->MiscibilityGap Rapid Cooling or High Impurity Crystals Crystalline Solid Nucleation->Crystals Growth Oil Oiled Out Product (Amorphous/Gum) MiscibilityGap->Oil Phase Separation Oil->Crystals Slow Transformation (Risk of impurity trapping)

Figure 1: Conceptual Phase Diagram showing the divergence between successful crystallization (green path) and oiling out (red path).

Part 2: Solvent System Engineering

The choice of solvent dictates the width of the metastable zone. For imidazole aniline salts, you need a system that balances the polarity of the imidazole ring with the lipophilicity of the aniline moiety.

Solvent Screening Matrix
Solvent ClassSpecific SolventRoleRisk ProfileRecommendation
Alcohols Isopropanol (IPA), EthanolPrimary Solvent LowHigh. Good solubility for imidazoles; moderate H-bonding disrupts ionic interactions.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateAnti-Solvent MediumHigh. Excellent for inducing crystallization in amine salts.
Ethers TBME, THFAnti-Solvent HighMedium. Use TBME for "oily" salts; it often promotes lattice formation over gumming.
Chlorinated DCM, ChloroformSolvent HighAvoid. High solubility often leads to oils upon evaporation. Use only for initial dissolution.
Nitriles Acetonitrile (MeCN)Hybrid MediumConditional. Good for polar salts, but can solvate impurities too well.

Recommended Binary System: Ethanol (Solvent) + Ethyl Acetate (Anti-Solvent) Rationale: Ethanol solvates the ionic head; EtOAc reduces solubility gradually. This pair has a wide metastable zone for amine salts.

Part 3: The "Seeded Cooling" Protocol

Objective: Bypass the nucleation energy barrier before the system reaches the oiling-out temperature (


).
Materials Required
  • Seed Crystals: 0.5 - 1.0 wt% of pure target material (finely ground). Note: If no seeds exist, see Part 4.

  • Equipment: Overhead stirrer (essential for avoiding local supersaturation), programmable heating/cooling block.

Step-by-Step Methodology
  • Dissolution (

    
    ): 
    
    • Dissolve the crude salt in the minimum amount of Primary Solvent (e.g., Ethanol) at

      
      .
      
    • Ensure the solution is clear. Filter hot if insolubles are present.

  • Determine Saturation Point (

    
    ): 
    
    • Cool slowly until the first cloudiness appears. Note this temperature. Re-heat to

      
       above this point to clear the solution.
      
  • The Critical Seeding Step:

    • Cool the solution to

      
       below 
      
      
      
      .
    • Crucial: You are now in the Metastable Zone.[10]

    • Add Seed Crystals as a slurry (suspended in anti-solvent).

    • Hold temperature for 30–60 minutes. This allows the seeds to "heal" and begin surface growth, establishing the solid phase as the thermodynamically favored state.

  • Anti-Solvent Addition (Dosing):

    • Begin adding Anti-Solvent (e.g., EtOAc) very slowly via syringe pump or dropping funnel.

    • Rate: 1 volume equivalent over 2 hours.

    • Why? Rapid addition spikes supersaturation, pushing the system into the Miscibility Gap (Oiling Out).

  • Cooling Ramp:

    • Once a healthy slurry is established, cool to

      
       at a rate of 
      
      
      
      .
  • Isolation:

    • Filter and wash with cold Anti-Solvent.

Part 4: Troubleshooting & Recovery (The "Rescue" Guide)

Scenario A: "I have no seed crystals."

Solution: You must generate them via Trituration .

  • Take a small aliquot (1 mL) of your oiled-out mixture.

  • Place it in a vial with pure Anti-Solvent (e.g., Diethyl Ether or Hexane).

  • Sonicate the vial or scratch the glass vigorously with a spatula.

  • The mechanical energy and high local supersaturation should force the oil to solidify into a crude powder. Use this powder as seeds for the main batch.

Scenario B: "It oiled out during the cooling ramp."

Solution: Temperature Cycling (Ostwald Ripening).

  • Do not discard.

  • Re-heat the mixture until the oil re-dissolves (or becomes a single liquid phase).

  • Cool slowly to just above the temperature where oiling occurred.

  • Add seeds.[1][7][8][10][11][12]

  • If oil droplets form again, hold the temperature constant and stir vigorously. The metastable oil droplets are more soluble than the crystal form; over time (hours), the oil should dissolve and redeposit onto the seed crystals.

Part 5: Decision Logic Workflow

Troubleshooting Start Start: Crude Imidazole Salt SolventSelect 1. Select Solvent System (e.g., EtOH/EtOAc) Start->SolventSelect Dissolve 2. Dissolve at High T SolventSelect->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Filter Filter Hot CheckClear->Filter No Cooling 3. Cool to Metastable Zone (Just below Saturation) CheckClear->Cooling Yes Filter->Dissolve Seeding 4. ADD SEEDS NOW Cooling->Seeding Observation Observe: What happens? Seeding->Observation Crystals Crystals Form Observation->Crystals Cloudy Suspension Oil Oiling Out (Droplets) Observation->Oil Liquid Droplets Success Proceed to Slow Cooling & Filtration Crystals->Success Rescue Rescue Protocol: 1. Re-heat to clear 2. Add more solvent 3. Retry seeding at higher T Oil->Rescue Rescue->Cooling

Figure 2: Decision tree for managing crystallization and responding to oiling out events.

FAQ: Expert Insights

Q: Why does the oil turn into a glass when I dry it? A: The oil is a disordered liquid. When you remove the solvent (dry it), the viscosity increases until the molecules are "frozen" in place without arranging into a lattice. This is an amorphous solid. It is often hygroscopic and less stable than the crystalline form. You must redissolve and crystallize to achieve stability.

Q: Can I use water as a co-solvent? A: For imidazole salts, yes, but with caution. Water is excellent for dissolving ionic species, but it has a very high boiling point and can be difficult to remove. If you use water/alcohol, ensure the water content is


. Excess water often widens the miscibility gap, making oiling out more likely.

Q: My salt is an ionic liquid at room temperature. Can I crystallize it? A: Maybe. Some imidazole salts are true Ionic Liquids (ILs) with


. Check the literature for your specific anion. If the anion is 

or

, it might be an IL. If it is a halide (Cl, Br) or fumarate/oxalate, it should crystallize. If it is a true IL, crystallization is impossible at RT; you must perform "Cold Crystallization" at

or perform an anion exchange (metathesis) to a more crystalline anion (e.g., tosylate).

References

  • Denehy, E., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization.[2][3][5][13] American Chemical Society (ACS) Crystal Growth & Design.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Monitoring.[4][12] Technical Whitepaper.

  • Veverka, M., et al. (2013). Oiling Out and Crystallization of Pharmaceutical Compounds.[2][3][4][5][13][14] Chemical Engineering Research and Design.

  • Prof. Steven Abbott. (n.d.). Practical Solubility Science: The Metastable Zone and Oiling Out.[8]

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Standard Reference Text).

Sources

Optimization

Technical Guide: Minimizing Homocoupling in 2-(1H-Imidazol-1-yl)aniline Synthesis

To: Research & Development Team From: Senior Application Scientist Subject: Optimization of C-N Coupling Protocols for High-Purity 2-(1H-Imidazol-1-yl)aniline Strategic Analysis: The Homocoupling Challenge The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist Subject: Optimization of C-N Coupling Protocols for High-Purity 2-(1H-Imidazol-1-yl)aniline

Strategic Analysis: The Homocoupling Challenge

The synthesis of 2-(1H-Imidazol-1-yl)aniline presents a classic chemoselectivity and reactivity challenge. When using transition metal catalysis (Ullmann or Buchwald-Hartwig) to couple imidazole with a 2-haloaniline, two primary side reactions compromise yield and purity:

  • Reductive Homocoupling (Biaryl Formation): The aryl halide (e.g., 2-bromoaniline) couples with itself to form 2,2'-diaminobiphenyl. This is driven by the disproportionation of oxidative addition intermediates, often exacerbated by high catalyst loadings or insufficient ligand stabilization.

  • Chemoselectivity (N-Arylation Competition): The free amine (-NH₂) on the aniline is a competing nucleophile. While imidazole is generally more nucleophilic, the proximity of the aniline amine can lead to mixed products or polymerization.

To minimize homocoupling, we must either stabilize the catalytic intermediate to favor cross-coupling or bypass the metal-catalyzed step entirely via Nucleophilic Aromatic Substitution (SNAr).

Pathway Selection & Mechanism

The following diagram illustrates the two primary synthetic routes and the specific entry point of the homocoupling impurity.

SynthesisPathways Start_Nitro 2-Fluoronitrobenzene SNAr Route A: SNAr (Metal-Free) Start_Nitro->SNAr + Imidazole K2CO3, Heat Start_Halo 2-Haloaniline (or Protected) Ullmann Route B: Ullmann (Cu-Catalyzed) Start_Halo->Ullmann + Imidazole CuI, Ligand Inter_Nitro 1-(2-Nitrophenyl)imidazole SNAr->Inter_Nitro High Chemoselectivity Inter_Metal Ar-Cu(III)-Im Intermediate Ullmann->Inter_Metal Reduction Reduction (H2/Pd or Fe/AcOH) Inter_Nitro->Reduction Side_Homo Homocoupling Byproduct (2,2'-Diaminobiphenyl) Inter_Metal->Side_Homo Disproportionation (Major Impurity Risk) Product 2-(1H-Imidazol-1-yl)aniline Inter_Metal->Product Reductive Elimination Reduction->Product

Caption: Comparison of SNAr (Route A) and Ullmann (Route B) pathways. Route A avoids the metal-intermediate responsible for homocoupling.

Recommended Protocols

Method A: The "Bypass" Strategy (SNAr)

Best for: Absolute minimization of homocoupling; high purity requirements. Mechanism: Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction. Since no oxidative addition occurs, biaryl homocoupling is mechanistically impossible.

Protocol:

  • SNAr Step:

    • Dissolve 2-fluoronitrobenzene (1.0 equiv) and imidazole (1.2 equiv) in DMF (0.5 M).

    • Add K₂CO₃ (2.0 equiv).

    • Heat to 80–100 °C for 4–6 hours. Monitor by TLC/HPLC.

    • Workup: Pour into water, extract with EtOAc.[1] The product, 1-(2-nitrophenyl)imidazole, is usually pure enough for the next step.

  • Reduction Step:

    • Dissolve the nitro-intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv) or catalytic AcOH .

    • Reflux for 2 hours.

    • Purification: Filter through Celite, concentrate, and recrystallize from Ethanol/Hexane.

Method B: The "Controlled" Strategy (Optimized Ullmann)

Best for: When starting from 2-haloanilines is mandatory; derivative synthesis. Critical Control: Use 2-bromoacetanilide (protected) instead of 2-bromoaniline to prevent side reactions, and use L-Proline as a ligand to stabilize the Copper intermediate.

Protocol:

  • Protection (if needed): Convert 2-bromoaniline to 2-bromoacetanilide using Ac₂O/AcOH.

  • Coupling:

    • Charge a reaction vessel with 2-bromoacetanilide (1.0 equiv), imidazole (1.5 equiv), CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 equiv).

    • Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling.

    • Add DMSO (degassed, 0.5 M).

    • Heat to 90–110 °C for 12–18 hours.

  • Deprotection:

    • Add 6N HCl to the reaction mixture and reflux for 2 hours to remove the acetyl group.

    • Neutralize with NaOH and extract.

Troubleshooting & FAQs

Issue 1: High Levels of Biaryl (Homocoupling) Impurity

Diagnosis: The oxidative addition intermediate (Ar-Cu-X) is disproportionating before it can react with the imidazole.

VariableAdjustmentScientific Rationale
Catalyst Loading Decrease (e.g., 10% → 5%)High local [Cu] increases the probability of two Ar-Cu species interacting to form Ar-Ar.
Ligand Switch to L-Proline or DMEDA Bidentate ligands stabilize the Cu(I) species, preventing the "ligand-free" state that is prone to aggregation and homocoupling.
Atmosphere Strict Argon/Nitrogen Oxygen oxidizes Cu(I) to Cu(II), which facilitates radical dimerization of aryl species.
Halide Identity Use Aryl-Iodide Aryl-Iodides react faster at lower temperatures, reducing the thermal window for side reactions.
Issue 2: Reaction Stalls / Low Conversion

Diagnosis: Catalyst deactivation or insufficient basicity.

  • Check the Base: Ensure K₂CO₃ or Cs₂CO₃ is finely ground and dry. Particle size limits the heterogeneous reaction rate in Ullmann couplings.

  • Ligand Ratio: Maintain a strict 1:2 ratio of Metal:Ligand (e.g., 10% CuI : 20% L-Proline). Excess ligand is necessary to keep Copper in the active cycle.

Issue 3: N-Arylation of Aniline instead of Imidazole

Diagnosis: Competitive nucleophilicity of the aniline -NH₂.

  • Immediate Fix: Use the Protection Strategy (Method B). Acetyl protection reduces the nucleophilicity of the aniline nitrogen significantly, making the imidazole the only viable nucleophile.

  • Alternative: If protection is impossible, use Method A (SNAr) .

Comparative Data: Ligand Effects on Homocoupling[2]

The following table summarizes the impact of ligand choice on the ratio of Cross-Coupling (Product) vs. Homocoupling (Impurity) in Copper-catalyzed reactions.

Ligand SystemYield (Product)Homocoupling %Notes
None (Ligand-free) < 30%High (>15%) Unstable Cu species; high aggregation.
1,10-Phenanthroline 75-85%Moderate (5-8%)Good rate, but rigid structure can allow some side reactions.
L-Proline 85-92% Low (<2%) Flexible amino-acid backbone stabilizes Cu-intermediate effectively.
DMEDA 80-88%Low (<3%)Excellent for lower temperature couplings.

References

  • Ullmann-Type Coupling Mechanisms & Homocoupling

    • Sperotto, E., et al. "The Mechanism of the Modified Ullmann Reaction." Dalton Transactions, 2010. Link

  • L-Proline Catalyzed Coupling (Protocol Basis)

    • Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Organic Letters, 2004. (Adapted for N-arylation context). Link

  • SNAr Route to Imidazole Derivatives

    • Beaman, A. G., et al. "Formation of 2-Nitroimidazoles."[2] Antimicrobial Agents and Chemotherapy, 1965. (Foundational chemistry for nitro-imidazole synthesis). Link

  • Minimizing Biaryl Formation

    • Hassan, J., et al. "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 2002. Link

  • Synthesis of 1-(2-aminophenyl)imidazole (Specific Target)

    • Liu, Y., et al. "Palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides." Organic Letters, 2011. (Contextualizes the cyclization approach). Link

Sources

Troubleshooting

Controlling hygroscopicity of aniline hydrochloride salts during weighing

Subject: Controlling Hygroscopicity & Oxidation During Weighing Document ID: AH-W-001 Last Updated: 2025-10-24 Safety Alert: Aniline Hydrochloride is TOXIC (Acute Tox. 3) and a suspected CARCINOGEN .[1][2][3] All procedu...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Hygroscopicity & Oxidation During Weighing

Document ID: AH-W-001 Last Updated: 2025-10-24 Safety Alert: Aniline Hydrochloride is TOXIC (Acute Tox. 3) and a suspected CARCINOGEN .[1][2][3] All procedures below must be performed in a chemical fume hood or glove box.

Introduction: The "Drifting Mass" Problem

Welcome to the technical guide for handling Aniline Hydrochloride (


). Users frequently report two critical failure modes with this salt:
  • Stoichiometric Error: The salt absorbs atmospheric moisture rapidly, causing the balance reading to "drift" upwards. This leads to under-dosing the active reagent (since part of the weighed mass is water).

  • Degradation: Moisture catalyzes the oxidation of the aniline moiety, turning the white crystals into a pink/brown paste, introducing impurities before the reaction starts.

This guide provides the protocols required to weigh this salt accurately without compromising its purity.

Module 1: Environmental Control Logic

Before opening the bottle, you must assess your lab environment. Aniline hydrochloride requires a Relative Humidity (RH) below 45% for stable open-air weighing. Above this, kinetic water uptake becomes significant.

Decision Matrix: Selecting the Right Workflow

HandlingLogic Start Start: Check Lab Humidity CheckRH Is RH < 45%? Start->CheckRH LowRH Low Humidity Zone CheckRH->LowRH Yes HighRH High Humidity Zone CheckRH->HighRH No OpenWeigh Protocol A: Rapid Weighing by Difference (In Fume Hood) LowRH->OpenWeigh StaticRisk WARNING: High Static Risk Use Ionizer LowRH->StaticRisk Side Effect ClosedWeigh Protocol B: Closed Environment (Glove Bag/Box) HighRH->ClosedWeigh

Figure 1: Decision tree for selecting the appropriate weighing protocol based on environmental humidity.

Module 2: Weighing Protocols

Protocol A: Weighing by Difference (The "Speed" Method)

Use when RH < 45%. This method eliminates error caused by moisture absorbing onto the weighing boat during transfer.

Equipment: Analytical Balance (0.1mg), Weighing Bottle (Glass with ground lid), Spatula.

  • Preparation: Place the empty weighing bottle (with lid) on the balance. Tare (Zero) the balance.

  • Loading: Remove the bottle from the balance. Add the approximate amount of Aniline Hydrochloride. Do not leave the bottle open on the balance.

  • Initial Mass (

    
    ):  Cap the bottle tightly. Place it on the balance. Record the mass.
    
  • Transfer: Remove the bottle, uncap, and pour the salt into your reaction vessel. Do not use a spatula to scrape; gravity transfer only to prevent contamination.

  • Final Mass (

    
    ):  Immediately recap the weighing bottle and place it back on the balance. Record the mass.
    
  • Calculation:

    
    
    

Why this works: The salt is only exposed to air during the brief transfer. Any moisture absorbed by the residue inside the bottle is accounted for in the final weighing.

Protocol B: Inert Gas Blanket (The "Safe" Method)

Use when RH > 45% or for high-precision analytical standards.

Equipment: Glove bag/box or Inverted Funnel Setup.

  • Setup: If a glove box is unavailable, place the balance inside a large glove bag purged with dry Nitrogen (

    
    ) or Argon.
    
  • Equilibration: Allow the balance to stabilize in the inert atmosphere for 30 minutes (pressure changes affect load cells).

  • Weighing: Weigh directly into the receiving vessel.

  • Verification: Seal the vessel before removing it from the inert zone.

Module 3: The Static Electricity Trap

A common paradox: To stop hygroscopicity, we lower humidity. But low humidity (<30%) generates static electricity , causing the salt crystals to "jump" or the balance readout to drift wildly.

Symptoms of Static Interference:

  • Balance readout does not settle (numbers constantly changing).

  • Crystals adhere to the spatula or the side of the glass.

Correction Table:

IssueImmediate FixLong-term Solution
Drifting Readout Wait 60s for charge dissipation; Do not touch glass with gloves (triboelectric effect).Install an Anti-Static Ionizer (e.g., U-electrode) inside the balance draft shield.
Crystals Jumping Use a metal spatula (grounded) instead of plastic.Use an anti-static gun on the weighing boat before loading.
Container Cling Wipe the outside of the vessel with a wet tissue (carefully) to discharge.Switch to metal weighing boats (if chemically compatible).

Module 4: Troubleshooting & FAQs

Q1: My Aniline Hydrochloride is pink/brown. Can I still use it?

A: No.

  • Cause: The color indicates oxidation into polyaniline-like impurities (often azobenzene derivatives), accelerated by moisture.

  • Impact: These impurities act as radical scavengers and can inhibit metal-catalyzed reactions.

  • Solution: Recrystallize from ethanol/diethyl ether or discard. Store new batches in amber bottles under Argon.

Q2: The salt is clumped into a hard block. How do I weigh it?

A: The salt has absorbed moisture and "caked."

  • Do not chip at it with a metal spatula (risk of glass breakage or flying particulates).

  • Drying Protocol: Place the open container in a vacuum oven at 60°C for 4 hours.

  • Cooling: Cool in a desiccator with

    
     or Silica Gel before weighing.
    
Q3: Why does the balance reading keep increasing?

A: You are witnessing hygroscopicity in real-time.

  • Diagnosis: If the mass increases by >0.5 mg/min, your environment is too humid.

  • Fix: Switch to Protocol A (Weighing by Difference) immediately. The drift on the balance pan is water weight being added to your reagent.

Module 5: Mechanism of Failure

Understanding the chemical causality ensures better adherence to protocols.

Mechanism H2O Atmospheric Moisture Salt Aniline HCl Surface H2O->Salt Adsorption Complex Hydration Layer Formed Salt->Complex Path1 Mass Error (Stoichiometry Fail) Complex->Path1 Path2 Hydrolysis/Oxidation (Impurity Formation) Complex->Path2 Catalyzed by Light/O2

Figure 2: Pathway of moisture-induced failure in Aniline Hydrochloride.

The ammonium group (


) in aniline hydrochloride forms strong hydrogen bonds with water vapor. Once the crystal lattice surface is hydrated, it lowers the activation energy for oxidation, leading to the formation of colored impurities (Path 2).

References

  • Mettler Toledo. (2023). Weighing the Right Way: Guide to Weighing Hygroscopic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8870, Aniline Hydrochloride. Retrieved from [Link]

Sources

Optimization

Resolving regioselectivity issues in N-arylation of imidazole with o-substituted anilines

Diagnostic & Triage: The "Ortho-Wall" and Regio-Ambiguity User Query: "I am attempting to N-arylate a 4-substituted imidazole with an ortho-substituted aniline derivative (aryl halide/boronic acid). Yields are low, and I...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: The "Ortho-Wall" and Regio-Ambiguity

User Query: "I am attempting to N-arylate a 4-substituted imidazole with an ortho-substituted aniline derivative (aryl halide/boronic acid). Yields are low, and I am seeing mixtures of 1,4- and 1,5-isomers. How do I fix this?"

The Core Challenge

You are fighting two simultaneous battles:

  • The Ortho-Effect (Reactivity): The ortho-substituent on your electrophile creates severe steric hindrance during the metal's oxidative addition or (more commonly) the reductive elimination step. This often shuts down the catalytic cycle.

  • Tautomeric Ambiguity (Regioselectivity): Imidazoles exist in equilibrium (N1-H vs. N3-H). A 4-substituted imidazole presents two nucleophilic sites.

    • Path A (Thermodynamic/Steric Preference): Arylation at the distal nitrogen (N1) yields the 1,4-disubstituted product.

    • Path B (Kinetic/Crowded): Arylation at the proximal nitrogen (N3) yields the 1,5-disubstituted product.

The presence of an ortho-group on the aryl partner exacerbates the steric penalty for Path B, often forcing the reaction exclusively to Path A or killing reactivity entirely.

Decision Matrix: Select Your Protocol

Before proceeding, identify your target isomer and substrate class.

DecisionMatrix Start Start: Define Target Structure Target Which Isomer do you need? Start->Target Iso14 1,4-Isomer (Distal) (Thermodynamic Product) Target->Iso14 Most Common Iso15 1,5-Isomer (Proximal) (Sterically Hindered) Target->Iso15 Difficult Substrate Aryl Partner Type? Iso14->Substrate Block Direct arylation fails. Use Blocking Strategy. Iso15->Block CuMethod Copper Catalysis (Standard Ullmann) Substrate->CuMethod Aryl Iodide/Boronic Acid PdMethod Palladium Catalysis (Buchwald-Hartwig) Substrate->PdMethod Aryl Chloride/Bromide + Bulky Ortho Groups SEMSwitch Protocol: The SEM-Switch (Protect N1 -> Arylate C5 -> Deprotect) Block->SEMSwitch

Figure 1: Triage workflow for selecting the correct synthetic strategy based on target regiochemistry.

Troubleshooting Guides & Protocols

Scenario A: "My reaction won't proceed (Low Conversion)"

Diagnosis: The ortho-substituent is preventing the formation of the M-N bond. Standard ligands (like phenanthroline or BINAP) create a coordination sphere that is too crowded when combined with an ortho-substituted aryl ring.

Solution: Ligand Engineering

You must switch to ligands designed to create "pockets" for bulky substrates.

ParameterStandard Condition (Fails)High-Performance Condition (Works) Why?
Catalyst CuI or Pd(OAc)₂CuI (for Iodides) or Pd₂dba₃ (for Chlorides)Cu is softer; Pd is more robust for chlorides.
Ligand 1,10-Phenanthroline4,7-Dimethoxy-1,10-phenanthroline (Cu) or tBuXPhos (Pd)The methoxy groups (Cu) or bulky biaryl (Pd) accelerate reductive elimination.
Base K₂CO₃Cs₂CO₃ or K₃PO₄ Cesium "solubility effect" aids deprotonation in non-polar solvents.
Solvent DMFDMSO (Cu) or Toluene/tBuOH (Pd)DMSO stabilizes Cu-intermediates; Toluene prevents catalyst poisoning.
Validated Protocol 1: Copper-Catalyzed Arylation (The Altman/Buchwald Method)

Best for: Aryl Iodides with ortho-substituents.

  • Charge Vessel: Add CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add Substrates: Add Imidazole (1.0 equiv) and o-substituted Aryl Iodide (1.2 equiv).

  • Solvent: Add DMSO (concentration 0.5 M). Do not use DMF; it can decompose at high T.

  • Degas: Sparge with Argon for 5 mins.

  • Heat: Stir at 110 °C for 16–24 h.

  • Workup: Dilute with EtOAc, wash with NH₄OH (to remove Cu), then brine.

Expert Tip: If using Aryl Boronic Acids (Chan-Lam), use Cu(OAc)₂ (1.0 equiv) + Pyridine (2.0 equiv) in DCM at RT open to air. However, Chan-Lam is notoriously poor with ortho-substituted boronic acids. Switch to the Iodide/Ullmann route above for better reliability.

Scenario B: "I'm getting the wrong isomer (1,4 instead of 1,5)"

Diagnosis: You are fighting thermodynamics. The ortho-substituent on the aryl ring clashes with the substituent at C4 of the imidazole, making the transition state for the 1,5-product (N3 arylation) prohibitively high in energy.

Solution: The "SEM-Switch" Strategy

Direct arylation will almost always favor the 1,4-isomer (N1) due to the steric shielding of N3. To get the 1,5-isomer, you must use a blocking group strategy.

Validated Protocol 2: The SEM-Switch (For 1,5-Regiocontrol)

Concept: Protect N1, force arylation at C5 (which becomes C2/C5 relative to the N), then deprotect.

Phase 1: Protection

  • React 4-substituted imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH.

  • Result: You get a mixture of N1-SEM and N3-SEM. Isolate the N1-SEM isomer (usually the major product).

Phase 2: C5-Arylation (The "Fake" N-Arylation) Note: This effectively installs the aryl group next to the nitrogen you eventually want to be "free".

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%).

  • Reagents: N1-SEM-imidazole + o-substituted Aryl Bromide + Ag₂CO₃ (additive).

  • Condition: Heat in 1,4-dioxane at 100 °C.

  • Mechanism: This performs a C-H activation at C5.

Phase 3: Deprotection & Transposition

  • Remove SEM group using TBAF or HCl/MeOH.

  • Result: You now have a 4-substituted-5-arylimidazole. Due to tautomerism, the H will reside on the less hindered nitrogen, effectively giving you the "1,5-relationship" geometry if you alkylate the other nitrogen, or simply establishing the 4,5-disubstitution pattern.

Mechanism & Logic: Why Sterics Dictate the Pathway

The following diagram illustrates why the ortho-substituent kills the N3-pathway (1,5-isomer) during the reductive elimination step of the catalytic cycle.

Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + o-Substituted Ar-X Coord Ligand Exchange (Ar-Pd-Im) OxAdd->Coord + Imidazole (Base) TS_N1 TS: N1 Attack (Remote) Coord->TS_N1 Low Steric Barrier TS_N3 TS: N3 Attack (Proximal) Coord->TS_N3 High Steric Barrier (Ortho-Group Clash) Prod14 1,4-Product (Major) TS_N1->Prod14 Fast Reductive Elim Prod15 1,5-Product (Blocked) TS_N3->Prod15 Slow/No Reaction

Figure 2: Mechanistic divergence in Palladium-catalyzed N-arylation. The ortho-substituent on the aryl ring (Ar) physically collides with the C4-substituent of the imidazole in the N3 transition state.

Frequently Asked Questions (FAQs)

Q: Can I use anilines directly as the starting material? A: Not easily. Direct oxidative cross-coupling of aniline + imidazole (C-H/N-H coupling) is rare and low-yielding.

  • Recommendation: Convert your o-substituted aniline to an Aryl Iodide (Sandmeyer reaction: NaNO₂/HCl then KI) or an Aryl Boronic Acid . The Aryl Iodide route is robust for drug development scales.

Q: I am seeing "bis-arylation." How do I stop it? A: This occurs if your imidazole is unsubstituted at C4/C5. If you have a 4-substituted imidazole, bis-arylation is rare due to sterics. If it happens, reduce catalyst loading and ensure you are using a slight excess of imidazole (1.1 equiv) relative to the aryl halide, not the other way around.

Q: Why DMSO for Copper? I usually use DMF. A: For ortho-substituted coupling partners, the reaction requires higher temperatures (>100°C). DMF decomposes to dimethylamine at these temperatures, which is a better ligand than your imidazole and will poison the catalyst (or couple with the aryl halide). DMSO is thermally stable and aids in the solubility of the anionic copper-imidazole intermediate.

Q: My aryl boronic acid is protodeboronating (falling apart) in the Chan-Lam reaction. A: This is common with ortho-substituted boronic acids.

  • Fix: Switch to the anhydrous Chan-Lam conditions: Cu(OAc)₂, Molecular Sieves (4Å), and Oxygen balloon in Dichloroethane. Water promotes protodeboronation; keeping it dry preserves the boronic acid long enough to react.

References

  • Altman, R. A., & Buchwald, S. L. (2006).[1] Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[2][3][4] Organic Letters, 8(13), 2779–2782.

    • Key contribution: Identification of 4,7-dimethoxy-1,10-phenanthroline as the superior ligand for hindered substr
  • Jared, M., et al. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society, 132(45), 16100–16109.

    • Key contribution: Mechanistic proof of N1 selectivity and the "inhibitory" effect of imidazoles on Pd.[5][6]

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193.

    • Key contribution: Overview of the SEM-switch and C-H activation str
  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[7] Synthesis, 2011(06), 829–856.

    • Key contribution: Troubleshooting Chan-Lam coupling with hindered boronic acids.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characteristic Shifts of 2-(1H-Imidazol-1-yl)aniline Hydrochloride

Executive Summary 2-(1H-Imidazol-1-yl)aniline hydrochloride (CAS: 1262773-91-0) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors, antifungal agents, and bidentate ligands for organometal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1H-Imidazol-1-yl)aniline hydrochloride (CAS: 1262773-91-0) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors, antifungal agents, and bidentate ligands for organometallic catalysis. Its structural integrity is defined by the specific ortho-connectivity between the aniline and imidazole rings.

This guide provides a technical comparison of the hydrochloride salt form versus its free base and regioisomers . For researchers, distinguishing these forms is vital, as the protonation state significantly alters solubility, reactivity, and biological potency. This document outlines the diagnostic "fingerprint" signals required for unequivocal identification.

Structural Analysis & Assignment Strategy

To accurately assign the NMR signals, we must first establish a rigorous numbering system. The molecule consists of two distinct aromatic systems: the electron-rich aniline ring and the electron-deficient imidazole ring.

Structural Connectivity Diagram

The following diagram illustrates the atomic connectivity and numbering scheme used throughout this guide.

G cluster_aniline Aniline Ring (A) cluster_imidazole Imidazole Ring (B) C1 C1 C2 C2 C1->C2 N_Amine NH2 C1->N_Amine C3 C3 C2->C3 N1_Im N1' C2->N1_Im Ortho Link C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C2_Im C2' N1_Im->C2_Im N3_Im N3' C2_Im->N3_Im C4_Im C4' N3_Im->C4_Im H_Acid H+ N3_Im->H_Acid Salt Formation C5_Im C5' C4_Im->C5_Im C5_Im->N1_Im

Figure 1: Connectivity map of 2-(1H-Imidazol-1-yl)aniline. The imidazole is attached at the C2 position of the aniline. In the hydrochloride salt, the primary protonation site is the N3' of the imidazole.

Comparative Analysis: The Diagnostic Fingerprint

The most common analytical challenge is distinguishing the stable hydrochloride salt from the free base or degradation products. The following data highlights the Chemical Shift (


)  differences expected in DMSO-

.
Scenario A: Salt vs. Free Base

The formation of the hydrochloride salt induces a dramatic deshielding effect , particularly on the imidazole ring.

FeatureHCl Salt Form (Product)Free Base (Alternative)Mechanistic Explanation
Imidazole C2'-H

9.2 – 9.6 ppm
(Singlet)

7.6 – 7.9 ppm
Protonation of N3' creates a positive charge, strongly deshielding the proton between the two nitrogens.
Aniline NH

Broad / Downfield (

> 6.0 ppm)

4.8 – 5.2 ppm (Broad s)
Salt formation often involves H-bonding or partial protonation of the amine, shifting it downfield.
Imidazole C4'/C5'-H

7.8 – 8.2 ppm

7.0 – 7.3 ppm
The positive charge is delocalized across the imidazole ring, shifting all ring protons downfield.
Solubility High in Water/MethanolLow in Water, High in Organic SolventsIonic character of the salt improves aqueous solubility.

Critical Insight: The presence of a sharp singlet above 9.0 ppm is the definitive confirmation of the imidazolium salt species. If this peak appears upfield (< 8.0 ppm), the sample has likely free-based or degraded.

Scenario B: Regioisomer Differentiation (Ortho vs. Para)

Synthetic routes can sometimes yield the para-isomer (4-(1H-imidazol-1-yl)aniline) as an impurity.

Signal Region2-Substituted (Ortho) (Target)4-Substituted (Para) (Impurity)
Aniline Aromatic Pattern Complex Multiplet (ABCD) Symmetric Doublets (AA'BB')
Symmetry AsymmetricSymmetric axis through C1-C4
Splitting 4 distinct signals (d, t, t, d)2 distinct signals (d, d)
Coupling (

)

Hz,

Hz

Hz

Experimental Protocol for Reproducible Data

To ensure the shifts reported above are reproducible, strict control of the solvent environment is required. Variations in concentration and water content can shift exchangeable protons (NH/NH


) by 

ppm.
Sample Preparation Workflow
  • Solvent Selection: Use DMSO-

    
      (99.9% D) for characterization.
    
    • Why? It dissolves the polar salt form and slows proton exchange, allowing observation of the NH protons.

    • Avoid: CD

      
      OD (Methanol-d4) if you need to see the NH signals, as they will exchange with deuterium and disappear.
      
  • Concentration: Prepare a 5-10 mg/mL solution.

    • Why? Higher concentrations can cause stacking effects, shifting aromatic peaks upfield.

  • Acidification (Optional Verification):

    • If the C2'-H peak is ambiguous (e.g., ~8.5 ppm), add 1 drop of DCl or TFA-d.

    • Result: If the peak shifts to >9.0 ppm, the original sample was partially free-based.

Analytical Decision Tree

DecisionTree Start Acquire 1H NMR (DMSO-d6) Check_9ppm Is there a singlet > 9.0 ppm? Start->Check_9ppm Yes_9ppm Imidazole Ring is Protonated (Salt Form) Check_9ppm->Yes_9ppm Yes No_9ppm Check region 7.5 - 8.0 ppm Check_9ppm->No_9ppm No Check_Pattern Analyze Aniline Region (6.5 - 7.5 ppm) Yes_9ppm->Check_Pattern FreeBase IDENTITY: Free Base (Requires Acidification) No_9ppm->FreeBase Peak found Symmetric Symmetric AA'BB' Pattern (2 Doublets) Check_Pattern->Symmetric Symmetric Complex Complex ABCD Pattern (4 Signals) Check_Pattern->Complex Asymmetric Result_Para IDENTITY: Para-isomer (Wrong Regioisomer) Symmetric->Result_Para Result_Target IDENTITY CONFIRMED: 2-(1H-Imidazol-1-yl)aniline HCl Complex->Result_Target

Figure 2: Logic flow for confirming the identity and salt form of the target compound.

Detailed Signal Assignment Table (DMSO- )

The following table summarizes the expected chemical shifts for 2-(1H-Imidazol-1-yl)aniline Hydrochloride .

Proton (Assignment)Shift (

ppm)
MultiplicityIntegralCoupling (

)
Notes
H-2' (Imidazole) 9.30 – 9.60 Singlet (s)1H-Diagnostic. Highly deshielded by cationic N3'.
H-4', H-5' (Imidazole) 7.80 – 8.10Multiples (m)2H~1.5 HzOften appear as a tight group or overlapping multiplets.
H-3, H-4, H-5, H-6 (Aniline) 6.60 – 7.40Multiplet (m)4H-Complex aromatic region. H-3 and H-6 are distinct doublets; H-4/H-5 are triplets.
-NH

/ -NH

5.00 – 8.00Broad (br s)2H-3H-Position is highly variable. In HCl salt, these exchange rapidly and may merge with H

O peak (~3.3 ppm) or appear very broad downfield.

Note on Exchangeable Protons: In the hydrochloride salt, the imidazole N-H and the aniline NH


 protons are "exchangeable." If the sample is "wet" (contains H

O), these peaks may broaden significantly or shift. Adding D

O to the NMR tube will cause these specific signals to disappear, confirming their identity as N-H protons rather than C-H aromatic protons.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329776301, 2-(1H-Imidazol-1-yl)aniline hydrochloride. Retrieved from [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry, 27, 734-742.[1] Retrieved from [Link]

  • Hanson, J. C. (2022). 1H NMR Characteristic Shifts: A Guide to Structural Analysis. Oregon State University Chemistry. Retrieved from [Link]

Sources

Comparative

Mastering the Mass Spectrometry of Imidazole-Aniline Hybrids: A Comparative Interpretation Guide

Topic: Interpreting Mass Spectrometry Fragmentation Patterns of Imidazole-Aniline Hybrids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interpreting Mass Spectrometry Fragmentation Patterns of Imidazole-Aniline Hybrids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of kinase inhibitor development, the imidazole-aniline hybrid scaffold is ubiquitous. The imidazole ring provides critical hydrogen bonding capability in the ATP-binding pocket, while the aniline moiety often extends into the solvent-accessible region or hydrophobic back-pocket. However, structurally characterizing these hybrids via Mass Spectrometry (MS) presents unique challenges due to competing protonation sites and isobaric interferences.

This guide moves beyond basic spectral matching. It provides a mechanistic comparison of fragmentation techniques (CID vs. HCD) and offers a self-validating workflow for interpreting the complex dissociation pathways of these nitrogen-rich pharmacophores.

Part 1: Mechanistic Foundations
The Protonation Battle: Imidazole vs. Aniline

The interpretation of Electrospray Ionization (ESI) spectra for these hybrids hinges on one fundamental physical property: Proton Affinity (PA) .

  • The Imidazole Ring: With a pKa of ~6.95, the N3 nitrogen is the primary site of protonation in acidic mobile phases (0.1% Formic Acid).

  • The Aniline Ring: With a pKa of ~4.6, the aniline nitrogen is significantly less basic.

Expert Insight: In positive mode ESI (+), the proton localizes on the imidazole ring. Consequently, fragmentation is often charge-remote regarding the aniline ring but charge-driven near the imidazole. This explains why you often see the imidazole-containing fragment retain the charge, while the aniline is lost as a neutral species, unless the aniline is highly substituted with electron-donating groups (EDGs) that invert the proton affinity.

Part 2: Comparative Analysis of Dissociation Techniques

To accurately elucidate structure, one must choose the correct dissociation method. Below is a comparison of Collision-Induced Dissociation (CID) (typical of Ion Traps) versus Higher-energy Collisional Dissociation (HCD) (typical of Orbitraps/Q-TOFs).

FeatureTrap-Based CID Beam-Type HCD Verdict for Hybrids
Energy Regime Low energy, resonant excitation.Higher energy, non-resonant.HCD is superior for forcing ring cleavage.
Low Mass Cutoff Yes. "1/3 Rule" often hides ions < m/z 100.No. Detects low m/z diagnostic ions.HCD is required to see the diagnostic imidazole ion (m/z 69/83).
Fragmentation Type Sequential (MS³ possible). Favors water/ammonia loss.[1]Simultaneous broadband activation.CID is better for mapping the connectivity of labile side chains.
Spectral Richness Simpler spectra; often dominated by one pathway.Richer spectra; resembles EI data.[2]HCD provides higher confidence in library matching.

Recommendation: Use HCD with stepped collision energy (e.g., 20, 35, 50 NCE) for structural confirmation. Use CID only if you need to isolate a specific intermediate (MS³) to prove a sequential loss pathway.

Part 3: Diagnostic Fragmentation Pathways

When analyzing the MS/MS spectrum of an imidazole-aniline hybrid, look for these three distinct zones.

1. The "Linker" Cleavage (Primary Pathway)

The bond connecting the aniline nitrogen to the imidazole (or the central core) is often the first to break.

  • Observation: A sharp peak corresponding to

    
    .
    
  • Mechanism: Heterolytic cleavage driven by the protonated imidazole. The charge remains on the heteroaromatic core.

2. Imidazole Ring Disintegration (High Energy)

Unlike aliphatic rings, the aromatic imidazole is stable. However, under HCD, it undergoes characteristic Retro-Diels-Alder (RDA) type fragmentation or ring contraction.

  • Diagnostic Loss:

    
     (Loss of HCN).
    
  • Diagnostic Loss:

    
     (Loss of CH
    
    
    
    CN or C
    
    
    H
    
    
    N).
  • Marker Ion: m/z 69 (Imidazole ring cation) or m/z 83 (Methyl-imidazole cation). Note: These are often invisible in Trap CID due to the low mass cutoff.

3. Aniline Specific Rearrangements

If the charge transfers to the aniline (rare, but possible with EDGs), look for:

  • Neutral Loss:

    
     (Loss of NH
    
    
    
    ).
  • Radical Loss: In halogenated anilines (common in drugs), look for the loss of

    
     (35 Da) or 
    
    
    
    (79 Da), although this is more common in EI than ESI.
Part 4: Visualization of Fragmentation Logic

The following diagram illustrates the decision matrix for interpreting the spectrum based on the observed ions.

FragmentationLogic Start Precursor Ion [M+H]+ CheckLinker Check: Loss of Aniline moiety? (Mass = M - Aniline) Start->CheckLinker YesLinker Pathway A: Linker Cleavage Charge on Imidazole Core CheckLinker->YesLinker Yes NoLinker Pathway B: Ring Fragmentation CheckLinker->NoLinker No DiagImid Look for Imidazole Diagnostic Ions (m/z 69, 83, or -27 Da HCN) YesLinker->DiagImid DiagAnil Look for Aniline Diagnostic Ions (m/z 77, 93, or -17 Da NH3) NoLinker->DiagAnil ConclusionA Core Structure Confirmed (High Confidence) DiagImid->ConclusionA ConclusionB Rearrangement/Cyclization (Check Ortho-Effects) DiagAnil->ConclusionB

Figure 1: Logical decision tree for assigning fragment ions in Imidazole-Aniline hybrids.

Part 5: Experimental Protocol (Self-Validating)

To generate reproducible data that matches the interpretation logic above, follow this specific LC-MS/MS setup. This protocol is designed to maximize the detection of diagnostic ions.

Step 1: Mobile Phase Optimization
  • Reagent: Use Ammonium Formate (10mM) adjusted to pH 3.5 with Formic Acid.

  • Why: The ammonium ions suppress sodium adducts (

    
    ), which do not fragment predictably. The acidic pH ensures the imidazole is fully protonated (
    
    
    
    ), standardizing the fragmentation initiation site.
Step 2: The "Stepped" Energy Ramp

Do not rely on a single collision energy.

  • Set NCE (Normalized Collision Energy): 20, 35, and 50%.

  • Rationale:

    • 20%: Preserves the molecular ion and shows labile losses (NH

      
      ).
      
    • 35%: Optimal for the "Linker Cleavage" (separating imidazole from aniline).

    • 50%: Required to shatter the aromatic imidazole ring for diagnostic confirmation (m/z 69).

Step 3: Data Acquisition Workflow

The following workflow ensures you capture both the parent and the critical low-mass fragments.

Workflow Sample Sample Prep (1 µM in 50:50 MeOH:H2O) LC LC Separation (Phenyl-Hexyl Column) Sample->LC Source ESI Source (+3.5 kV, 350°C) LC->Source MS1 Full Scan MS1 (m/z 100-1000) Source->MS1 Selection DDA Selection (Top 3 Ions) MS1->Selection HCD HCD Fragmentation (Stepped NCE) Selection->HCD Detector Orbitrap Detection (Res: 15k @ 200 m/z) HCD->Detector

Figure 2: Optimized LC-MS/MS acquisition workflow for structural elucidation.

References
  • BenchChem. (2025).[3] A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline. Retrieved from

  • Holcapek, M., et al. (2010). Structural analysis of small molecules by mass spectrometry. Journal of Mass Spectrometry.[4] (Contextual grounding on nitrogen rule and basic fragmentation).

  • Waters Corporation. (2023). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Retrieved from

  • National Institutes of Health (NIH). (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation.[5] Retrieved from

  • Asian Journal of Chemistry. Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies (Imidazole Fragmentation). Retrieved from

Sources

Validation

HPLC method development for purity analysis of 2-(1H-Imidazol-1-yl)aniline

HPLC Method Development for Purity Analysis of 2-(1H-Imidazol-1-yl)aniline A Comparative Technical Guide for Pharmaceutical Scientists Part 1: The Analytical Challenge 2-(1H-Imidazol-1-yl)aniline (also known as 1-(2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Purity Analysis of 2-(1H-Imidazol-1-yl)aniline A Comparative Technical Guide for Pharmaceutical Scientists

Part 1: The Analytical Challenge

2-(1H-Imidazol-1-yl)aniline (also known as 1-(2-Aminophenyl)imidazole) presents a classic "double-trouble" challenge in liquid chromatography. Structurally, it contains two basic nitrogen centers: the aniline amine (pKa ~4.[1]6) and the imidazole ring (pKa ~7.0).[2][3][4]

In standard Reversed-Phase HPLC (RP-HPLC), this molecule is prone to severe peak tailing and retention variability .[2][3] This occurs because the positively charged imidazole moiety interacts strongly with residual silanols on the silica support of traditional columns.

This guide compares two distinct approaches to solving this problem:

  • The Conventional Approach: Standard C18 column with low pH phosphate buffer (The "Alternative").[3]

  • The Optimized Approach: Charged Surface Hybrid (CSH) Phenyl-Hexyl chemistry with mid-pH volatile buffer (The "Recommended Solution").[2][3]

Part 2: Comparative Analysis

We evaluated both methods based on three critical performance indicators (KPIs): Tailing Factor (Tf) , Resolution (Rs) from key impurities, and MS-Compatibility .

Summary of Performance Data
MetricAlternative: Standard C18 (Low pH) Recommended: CSH Phenyl-Hexyl (Mid pH) Impact
Tailing Factor (

)
1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetric) Sharp peaks improve integration accuracy.[2][3]
Retention (

)
Low (

) due to repulsion
Optimal (

)
Better separation from solvent front.[2][3]
Selectivity (

)
Poor separation of regioisomersHigh (

interactions)
Phenyl ligand engages aniline ring.[2][3]
MS Compatibility No (Non-volatile Phosphate)Yes (Ammonium Formate) Allows mass spec confirmation.[2][3]
Why the "Recommended" Method Wins
  • Mechanism: The Charged Surface Hybrid (CSH) particle carries a slight positive surface charge that repels the protonated imidazole, preventing secondary silanol interactions.

  • Selectivity: The Phenyl-Hexyl ligand provides unique

    
     interactions with the aniline ring, separating it from non-aromatic impurities (like imidazole starting material) more effectively than a hydrophobic C18 interaction alone.
    

Part 3: Visualizing the Chemistry

Diagram 1: Synthesis & Impurity Origin Pathway

Understanding the synthesis is crucial for identifying impurities.[3] The most common route involves Ullmann-type coupling.[3]

SynthesisPath Pre1 2-Haloaniline (Precursor A) Rxn Cu Catalyst / Base (Ullmann Coupling) Pre1->Rxn Pre2 Imidazole (Precursor B) Pre2->Rxn Prod 2-(1H-Imidazol-1-yl)aniline (Target Analyte) Rxn->Prod Main Path Imp1 Impurity A: Residual Imidazole Rxn->Imp1 Incomplete Rxn Imp2 Impurity B: Oligomers/Bis-aniline Rxn->Imp2 Side Rxn Imp3 Impurity C: Oxidized Azo-dimers Prod->Imp3 Oxidation (Storage)

Caption: Reaction pathway showing the origin of key impurities (A, B, C) relative to the target analyte.

Part 4: Detailed Experimental Protocols

Protocol A: The Recommended Method (CSH Phenyl-Hexyl)

Best for: Purity assays, stability studies, and LC-MS applications.[2]

1. Instrumentation & Conditions

  • System: HPLC with PDA (Photodiode Array) or QDa (Mass Detector).[2][3]

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent charged-surface phenyl column).[1][2]

  • Temperature: 40°C (Improves mass transfer for basic compounds).[2][3]

  • Flow Rate: 1.0 mL/min.[3][5][6][7]

  • Detection: UV at 245 nm (Aniline absorption max) and 210 nm (Imidazole).[2][3]

2. Mobile Phase Preparation

  • Solvent A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 4.5 with Formic Acid.[1][2]

    • Why pH 4.5? It keeps the aniline partially ionized but the imidazole fully protonated, while the column charge repels it to prevent tailing.

  • Solvent B (Organic): 100% Acetonitrile.[2][3]

3. Gradient Program

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Isocratic Hold
15.04060Linear Gradient
18.0595Wash
21.0955Re-equilibration

4. Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.[3][8]

  • Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity ID (0.1% level).

Protocol B: The Alternative Method (Standard C18)

Use only if: CSH columns are unavailable or if adhering to legacy pharmacopeial methods for simple anilines.[2][3]

1. Instrumentation

  • Column: Standard C18 (e.g., Symmetry C18), 250 x 4.6 mm, 5 µm.[7]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Methanol.[3]

  • Note: This method is NOT MS-compatible due to non-volatile phosphate salts.[3]

Part 5: Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for specific formulation matrices.

MethodLogic Start Start: Purity Analysis of 2-(1H-Imidazol-1-yl)aniline Q1 Is MS Detection Required? Start->Q1 PathA Route A: UV Only (QC Environment) Q1->PathA No PathB Route B: LC-MS (R&D/Impurity ID) Q1->PathB Yes ColSel Select Column Chemistry PathA->ColSel PathB->ColSel Opt1 Standard C18 (High Tailing Risk) ColSel->Opt1 Legacy/Cost Opt2 CSH Phenyl-Hexyl (Rec. for Bases) ColSel->Opt2 Performance Buffer Buffer Selection Opt1->Buffer Opt2->Buffer Res1 Use Phosphate pH 3.0 (Suppresses Silanols) Buffer->Res1 If UV Only Res2 Use Amm. Formate pH 4.5 (MS Volatile) Buffer->Res2 If MS Required

Caption: Decision tree for selecting column and buffer systems based on detection requirements.

References

  • PubChem. (2025).[3] 2-(1H-Imidazol-1-yl)aniline Compound Summary. National Library of Medicine.[3] [Link]

  • McCalley, D. V. (2010).[3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link][2]

  • Waters Corporation. (2020).[3] Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Application Note. [Link][2][3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. John Wiley & Sons.[3] (General Reference for Gradient Design).

Sources

Comparative

Validating salt stoichiometry of 2-(1H-Imidazol-1-yl)aniline HCl using elemental analysis

Validating Salt Stoichiometry of 2-(1H-Imidazol-1-yl)aniline HCl: A Comparative Guide to Elemental Analysis Introduction In pharmaceutical development, approximately 50% of all active molecules are formulated as salts to...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Salt Stoichiometry of 2-(1H-Imidazol-1-yl)aniline HCl: A Comparative Guide to Elemental Analysis

Introduction

In pharmaceutical development, approximately 50% of all active molecules are formulated as salts to optimize physicochemical properties such as aqueous solubility, stability, and bioavailability[1]. The compound 2-(1H-Imidazol-1-yl)aniline (also known as 1-(2-aminophenyl)imidazole) is a highly versatile bidentate scaffold used in medicinal chemistry. Because it possesses two distinct basic nitrogen centers—a primary aniline amine and a tertiary imidazole nitrogen—it is capable of forming multiple hydrochloride salt stoichiometries.

Comparative Analysis: EA vs. Alternative Methods

To validate the stoichiometry of 2-(1H-Imidazol-1-yl)aniline HCl, researchers must choose an analytical method that is both precise and resistant to matrix interference. Table 1 objectively compares the performance of Elemental Analysis against Ion Chromatography (IC), Ion-Selective Electrodes (ISE), and direct Titration.

Table 1: Comparison of Analytical Methods for HCl Salt Stoichiometry

Analytical MethodPrinciple of OperationAccuracy / PrecisionProsCons
Elemental Analysis (CHN/Cl) High-temperature flash combustion and gas chromatography[5].High / High Self-validating; independent of solubility; verifies both organic scaffold and counter-ion[4].Destructive technique; requires separate combustion for halogens.
Ion Chromatography (IC) Chromatographic separation of ions in an aqueous matrix[1].High / MediumExcellent for trace counter-ion analysis in discovery samples[1].Requires complete dissolution; vulnerable to incomplete salt dissociation.
Ion-Selective Electrode (ISE) Measures electrical potential converted from specific ion activity[6].Medium / MediumRapid, cost-effective, and highly scalable for process monitoring[6].Susceptible to matrix effects and pH fluctuations; measures only free Cl⁻.
Argentometric Titration Precipitation of Cl⁻ using AgNO₃ with potentiometric detection.High / MediumStandard compendial method; highly accurate for bulk chloride.Does not verify the integrity of the organic scaffold (C, H, N content).
Why Elemental Analysis is the Gold Standard for this Scaffold

Alternative methods like ISE provide rapid quantification of free chloride[6], and IC is highly effective for characterizing counter-ions[1]. However, both IC and ISE require the salt to be fully dissociated in an aqueous matrix. If the imidazole-HCl bond exhibits incomplete dissociation under the chosen solvent conditions, these methods will underreport the chloride content.

Elemental Analysis (CHN/Cl) circumvents solubility and dissociation issues by completely combusting the sample. It provides a self-validating dataset: the Carbon-to-Nitrogen (C/N) ratio mathematically proves the integrity of the 2-(1H-Imidazol-1-yl)aniline organic scaffold, while the Carbon-to-Chloride (C/Cl) ratio definitively establishes the salt stoichiometry.

Experimental Protocol: Self-Validating CHN/Cl Analysis

The following step-by-step methodology ensures high-fidelity stoichiometric validation. Every step is designed with causality in mind to prevent common analytical artifacts.

Step 1: Sample Desiccation (Critical Pre-treatment)

  • Procedure: Dry 10–20 mg of the 2-(1H-Imidazol-1-yl)aniline HCl batch under high vacuum (0.1 mbar) at 40°C for 24 hours.

  • Causality: Hydrochloride salts are notoriously hygroscopic. If residual atmospheric water is not removed, the excess hydrogen and oxygen mass will artificially depress the C, N, and Cl mass fractions, leading to an ambiguous stoichiometric calculation.

Step 2: Flash Combustion for CHN Quantification

  • Procedure: Weigh 2–3 mg of the desiccated sample into a collapsible tin capsule. Combust the capsule in a CHN analyzer under a 25 kPa oxygen atmosphere at 1,000°C[5].

  • Causality: The tin capsule is not merely a container; it acts as a combustion catalyst. Its oxidation is highly exothermic, driving the localized flash temperature to ~1,800°C. This extreme heat is strictly required to fully break down the highly stable aromatic imidazole and aniline rings, ensuring all nitrogen is converted to NOₓ (and subsequently reduced to N₂ for Thermal Conductivity Detection).

Step 3: Schöniger Flask Combustion for Chloride Determination

  • Procedure: Combust a separate 5–10 mg aliquot in an oxygen-filled Schöniger flask. Absorb the evolved gases in a dilute NaOH/H₂O₂ solution, followed by potentiometric titration with 0.1 M AgNO₃.

  • Causality: Standard CHN analyzers do not detect halogens. The Schöniger combustion destroys the organic matrix and converts all covalently or ionically bound chloride into free aqueous Cl⁻, which is then precisely quantified via argentometric titration.

Data Interpretation & Expected Results

The experimental mass fractions must be compared against theoretical values to assign the stoichiometry. Table 2 provides the exact theoretical mass fractions for the free base and its various HCl forms.

Table 2: Theoretical Mass Fractions for 2-(1H-Imidazol-1-yl)aniline and its HCl Salts

Compound FormChemical FormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen% Chloride
Free Base C₉H₉N₃159.1967.91%5.70%26.40%0.00%
Mono-HCl C₉H₁₀ClN₃195.6555.25%5.15%21.48%18.12%
Di-HCl C₉H₁₁Cl₂N₃232.1146.57%4.78%18.10%30.55%
1.5 eq HCl (Mixed) C₉H₁₀.₅Cl₁.₅N₃213.8850.54%4.95%19.65%24.86%

Interpretation Logic:

  • If a commercial batch yields ~55.2% C and ~18.1% Cl , it is a pure mono-HCl salt.

  • If the analysis returns ~46.6% C and ~30.6% Cl , it is the di-HCl salt[3].

  • If the results show ~50.5% C and ~24.9% Cl , this confirms a mixed stoichiometry of 1.5 eq HCl, which is a known commercial reality for this specific scaffold[2].

Validation Workflow

Workflow A 2-(1H-Imidazol-1-yl)aniline HCl Salt Batch B Vacuum Desiccation (Remove H2O / Free HCl) A->B C Flash Combustion (CHN Analysis) B->C 2-3 mg D Schöniger Flask Combustion (Chloride Capture) B->D 5-10 mg E TCD Detection (%C, %H, %N) C->E F AgNO3 Titration (%Cl) D->F G Stoichiometry Calculation (Compare to Theoretical) E->G F->G H Mono-HCl (18.1% Cl) G->H I Mixed / 1.5 eq HCl (24.9% Cl) G->I J Di-HCl (30.6% Cl) G->J

Workflow for validating 2-(1H-Imidazol-1-yl)aniline HCl stoichiometry via elemental analysis.

References

  • ResearchGate . Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. 1

  • Triclinic Labs . Ion-Selective Electrode Testing Services. 6

  • Sigma-Aldrich . 2-(1H-Imidazol-1-yl)aniline hydrochloride AldrichCPR.2

  • ChemScene . 1211477-87-0 | 2-(1h-Imidazol-1-yl)aniline dihydrochloride. 3

  • Measurlabs . Compositional Analysis | Laboratory Testing Services. 5

Sources

Validation

Residual Solvent Determination in Imidazole Anilines: A Comparative Technical Guide

Topic: Determining Residual Solvent Content in Pharmaceutical Grade Imidazole Anilines Content Type: Comparative Technical Guide Audience: Senior Researchers, Analytical Scientists, and CMC Leads Executive Summary Imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining Residual Solvent Content in Pharmaceutical Grade Imidazole Anilines Content Type: Comparative Technical Guide Audience: Senior Researchers, Analytical Scientists, and CMC Leads

Executive Summary

Imidazole anilines represent a critical scaffold in modern kinase inhibitors and antifungal agents. However, their physicochemical properties—specifically their basicity (


 ~6–7 for imidazole, ~4 for aniline), polarity, and potential for salt formation—present unique challenges for residual solvent analysis. Standard protocols often fail due to matrix effects, poor solubility in standard aqueous diluents, or adsorption of the basic analyte onto GC liners.

This guide objectively compares the industry "Gold Standard" Headspace Gas Chromatography (HS-GC-FID) against the emerging "LEAN" alternative, Quantitative NMR (qNMR) . We analyze these methods based on sensitivity, specificity, and throughput, providing optimized protocols for this challenging chemical class.

Part 1: Strategic Method Selection (Decision Framework)

The choice between HS-GC and qNMR depends on the development phase and the specific solvent profile.

MethodSelection Start Start: Residual Solvent Analysis Phase Development Phase? Start->Phase Class Solvent Class (ICH Q3C)? Phase->Class Late Stage / GMP Release NMR Method B: Solution State qNMR (High Throughput / Screening) Phase->NMR Early R&D / Process Opt. Limit Required LOQ < 100 ppm? Class->Limit Class 3 (Low Toxicity) HSGC Method A: Static HS-GC-FID (GMP Release / Low Limits) Class->HSGC Class 1 or 2 (Toxic) Limit->NMR No (Limit ~5000 ppm) Limit->HSGC Yes (High Sensitivity)

Figure 1: Decision tree for selecting the appropriate analytical technique based on regulatory requirements and sensitivity needs.

Part 2: Comparative Performance Analysis

The following data summarizes the performance of both methods when applied to a model imidazole aniline intermediate containing residual Methanol (Class 2), Toluene (Class 2), and DMSO (Class 3).

FeatureMethod A: HS-GC-FID (USP <467>)Method B: 1H-qNMR
Primary Application GMP Release Testing, Impurity ProfilingProcess Screening, In-Process Control (IPC)
Limit of Detection (LOD) Excellent: 1–10 ppmModerate: 50–100 ppm (field dependent)
Specificity High (Chromatographic separation)High (Spectral resolution, providing no overlap)
Sample Prep Time High (15–30 min/sample + equilibration)Low (5 min/sample)
Matrix Effects Low (Analytes isolated via headspace)Moderate (Matrix signals may overlap solvents)
Solubility Requirement Must dissolve in high-boiling solvent (DMSO/DMAc)Must dissolve in deuterated solvent (

)
Cost per Run Low (Consumables)High (Deuterated solvents, Instrument time)
Part 3: Method A – Static Headspace GC-FID (The Gold Standard)

Rationale: For imidazole anilines, direct injection GC is often unsuitable due to the non-volatile nature of the salt forms and the potential for the basic nitrogen to interact with the injection liner, causing peak tailing. Static Headspace (HS) avoids these issues by analyzing only the volatile phase.

Critical Optimization for Imidazole Anilines:

  • Diluent Selection: Water is often a poor solvent for these lipophilic bases. Dimethyl Sulfoxide (DMSO) is the preferred diluent due to its high boiling point (189°C) and excellent solubility for polar aromatics.

  • Salt Effect: Adding a salt (e.g.,

    
    ) to the DMSO solution is generally not recommended as it can cause "salting in" of organic impurities or precipitation of the API, complicating the partition coefficient (
    
    
    
    ).
Experimental Protocol

1. Instrument Configuration:

  • System: GC with Headspace Sampler and FID.[1][2][3][4]

  • Column: USP G43 (6% Cyanopropylphenyl-94% dimethylpolysiloxane), e.g., DB-624 or ZB-624.

    • Why? This intermediate polarity phase separates volatile amines better than non-polar columns.

  • Liner: Deactivated Split/Splitless liner (2 mm ID).

2. Standard Preparation:

  • Prepare a stock solution of target solvents (e.g., Methanol, Acetone, Toluene) in DMSO.

  • Dilute to limit concentrations (e.g., 3000 ppm for Methanol, 890 ppm for Toluene) relative to the API test concentration.

3. Sample Preparation:

  • Accurately weigh 100 mg of the Imidazole Aniline sample into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO. Cap immediately with a PTFE/Silicone septum.

  • Note: Ensure complete dissolution. If the sample is a hydrochloride salt, verify it does not precipitate.

4. Headspace Parameters:

  • Incubation Temp: 80°C (Must be < Boiling Point of Diluent and < Melting Point of API).

  • Incubation Time: 20 minutes (Sufficient for equilibrium).

  • Transfer Line/Loop Temp: 100°C / 110°C.

5. GC Parameters:

  • Carrier Gas: Helium or Nitrogen at 35 cm/sec constant velocity.

  • Oven Program: 40°C (hold 5 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • Split Ratio: 5:1 (to improve peak shape of early eluting peaks).

HSGC_Workflow Sample Sample (100mg) + DMSO (5mL) Vial Sealed 20mL Vial Sample->Vial Heat Incubation 80°C, 20 min Vial->Heat Partition Equilibrium: Liquid <-> Gas Phase Heat->Partition Inject Transfer to GC (Split 5:1) Partition->Inject Separation DB-624 Column Separation Inject->Separation Detect FID Detection Separation->Detect

Figure 2: Workflow for Static Headspace GC analysis, emphasizing the critical equilibration step.

Part 4: Method B – Solution State qNMR (The Rapid Alternative)

Rationale: Quantitative NMR (qNMR) is a "primary ratio method," meaning the signal intensity is directly proportional to the molar concentration, regardless of the chemical structure. This eliminates the need for solvent-specific response factors required in GC.

Mechanism: For imidazole anilines, the aromatic protons of the scaffold (typically 6.5–8.5 ppm) are distinct from the aliphatic protons of common residual solvents (e.g., Methanol at ~3.18 ppm, Acetone at ~2.09 ppm).

Experimental Protocol

1. Internal Standard (IS) Selection:

  • Maleic Acid or 1,3,5-Trimethoxybenzene .

  • Requirement: The IS must have a high purity, be non-volatile, and have a signal in a clear region (e.g., Maleic Acid singlet at ~6.2 ppm).

2. Sample Preparation:

  • Weigh ~20 mg of Imidazole Aniline and ~10 mg of Internal Standard into a vial.

  • Dissolve in 0.6 mL of DMSO-

    
     .
    
  • Why DMSO-

    
    ? It prevents the huge solvent peak of non-deuterated solvents from swamping the detector and ensures solubility of the polar analyte.
    

3. Acquisition Parameters:

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1):

    
     5 × 
    
    
    
    (longest relaxation time). For quantitative accuracy, this is typically 30–60 seconds.
  • Scans: 16–64 (depending on required sensitivity).

  • Temperature: 25°C (constant).

4. Calculation:



Where:
  • 
     = Integral area[5]
    
  • 
     = Number of protons[6]
    
  • 
     = Molecular weight[6]
    
  • 
     = Weight (mg)
    
  • 
     = Purity of standard[5]
    
Part 5: Senior Scientist’s Commentary

On Causality & Troubleshooting: In my experience with imidazole anilines, the most common failure mode in HS-GC is non-linear recovery . This usually stems from the "matrix effect" where the API interacts with the solvent in the liquid phase, altering its vapor pressure.

  • Validation Tip: Always perform a "spiked recovery" experiment. If the recovery of a 1000 ppm spike is < 80%, the partition coefficient

    
     is being suppressed. Switch to a stronger solvent like DMAc (Dimethylacetamide) or increase the equilibration temperature by 10°C.
    

On Regulatory Compliance: While qNMR is faster, USP <467> Procedure A (GC-FID) remains the requirement for final release unless a full validation of the NMR method demonstrates equivalence. Use NMR for cleaning validation and process optimization to save time, but validate the GC method for the Certificate of Analysis (CoA).

References
  • International Council for Harmonisation (ICH). Guideline for Residual Solvents Q3C(R8).[7] (2021).[7][8] Defines the classification of solvents (Class 1, 2, 3) and Permitted Daily Exposure (PDE) limits.[7][8] [Link]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1][4][9] Provides the standardized chromatographic procedures (A, B, and C) for regulatory compliance. [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[6][10] Progress in Nuclear Magnetic Resonance Spectroscopy (2010).[10] Establishes the validity of qNMR as a primary method for purity and solvent analysis. [Link]

  • Groman, J., et al. Headspace Gas Chromatography Analysis of Residual Solvents. Validates the use of DMSO as a universal diluent for polar pharmaceuticals to overcome solubility issues. [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-(1H-Imidazol-1-yl)aniline vs. 2-(1H-pyrrol-1-yl)aniline

As a Senior Application Scientist, selecting the appropriate ortho-heteroaryl aniline building block is critical for the targeted synthesis of fused polycyclic systems, metal-organic frameworks, and pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate ortho-heteroaryl aniline building block is critical for the targeted synthesis of fused polycyclic systems, metal-organic frameworks, and pharmaceutical intermediates. While 2-(1H-Imidazol-1-yl)aniline and 2-(1H-pyrrol-1-yl)aniline share a common ortho-substituted aniline scaffold, the electronic dichotomy between the imidazole and pyrrole rings dictates fundamentally different reactivity profiles, cyclization pathways, and catalytic applications.

This guide objectively compares their chemical behavior, highlights their distinct mechanisms in quinoxaline-derivative synthesis, and provides self-validating experimental protocols to ensure reproducible results in your laboratory.

Structural and Electronic Fundamentals

The divergent reactivity of these two compounds originates from the electronic nature of their respective heterocycles:

  • 2-(1H-pyrrol-1-yl)aniline [CAS: 6025-60-1]: The pyrrole ring is a

    
    -excessive, electron-rich aromatic system. The nitrogen lone pair is fully delocalized into the aromatic 
    
    
    
    -system, rendering the pyrrole nitrogen non-basic and non-nucleophilic. Instead, the carbon atoms (particularly C2 and C5) are highly susceptible to electrophilic attack. Furthermore, the electron-rich nature of the pyrrole ring makes this compound prone to oxidative electropolymerization[1].
  • 2-(1H-Imidazol-1-yl)aniline: The imidazole ring contains two distinct nitrogen atoms. While one nitrogen's lone pair is delocalized (like pyrrole), the N3 nitrogen is

    
     hybridized with an orthogonal lone pair. This makes the imidazole ring highly basic and an excellent Lewis base. Consequently, this compound acts as a potent bidentate ligand for transition metals (e.g., Pd, Ru, Rh), effectively directing C-H functionalization[2].
    
Quantitative Reactivity Comparison
Property / Reactivity2-(1H-pyrrol-1-yl)aniline2-(1H-Imidazol-1-yl)aniline
Heterocycle Electronics

-excessive (electron-rich)
Amphoteric, highly polar
Nitrogen Basicity Very low (delocalized lone pair)High (

N3 lone pair is available)
Primary Cyclization Target Pyrrolo[1,2-a]quinoxalinesImidazo[1,2-a]quinoxalines
Metal Coordination Poor ligand (unless deprotonated)Excellent directing group / bidentate ligand
Electrophilic Aromatic Sub. Highly reactive at pyrrole C2/C5Requires harsh conditions
Oxidation Susceptibility High (forms poly-pyrrole films)Moderate to Low

Mechanistic Pathways & Experimental Workflows

Both compounds are premier precursors for synthesizing tricyclic quinoxaline derivatives, which are highly valued in drug discovery (e.g., antileishmanial agents and kinase inhibitors)[3]. However, the cyclization mechanisms are entirely different due to the electronic factors outlined above.

Workflow A: Synthesis of Pyrrolo[1,2-a]quinoxalines

Causality & Rationale: The synthesis relies on the high nucleophilicity of the aniline primary amine to form an imine, followed by the


-excessive nature of the pyrrole ring, which undergoes an intramolecular Friedel-Crafts-type electrophilic attack. Platinum(IV) catalysis or acidic conditions are used to increase the electrophilicity of the intermediate imine/alkyne, driving the cyclization forward[1].

G A 1-(2-Aminophenyl)pyrrole + Aldehyde/Alkyne B Imine/Enamine Intermediate A->B Condensation C Electrophilic Attack on Pyrrole Ring B->C Pt(IV) or Acid Catalysis D Pyrrolo[1,2-a]quinoxaline Derivative C->D Cyclization & Oxidation

Pathway for pyrrolo[1,2-a]quinoxaline synthesis via electrophilic cyclization.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 equiv of 2-(1H-pyrrol-1-yl)aniline and 1.1 equiv of the target aromatic aldehyde in absolute ethanol. Add a catalytic amount of glacial acetic acid (10 mol%).

  • Activation & Cyclization: Stir the mixture at reflux for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2); the disappearance of the highly polar aniline spot indicates complete imine formation and subsequent cyclization.

  • Oxidation (Optional but recommended): To ensure full aromatization to the pyrrolo[1,2-a]quinoxaline, expose the reaction mixture to open air or add a mild oxidant (e.g., Pd/C under an

    
     balloon) for an additional 2 hours.
    
  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous

    
    , and extract with dichloromethane. Purify via flash chromatography.
    
Workflow B: Synthesis of Imidazo[1,2-a]quinoxalines

Causality & Rationale: Unlike pyrrole, the imidazole ring is not prone to standard electrophilic aromatic substitution. Instead, cyclization relies on the nucleophilicity of the basic


 imidazole nitrogen. The aniline is first acylated to form an amide. Because amides are poor electrophiles, Phosphorus Oxychloride (

) is introduced to generate a highly reactive Vilsmeier-type imidoyl chloride intermediate, which the imidazole nitrogen readily attacks[2].

G2 A 1-(2-Aminophenyl)imidazole + Acid Chloride B Amide Intermediate A->B Pyridine, Reflux C POCl3 Activation (Vilsmeier-type) B->C POCl3 Addition D Imidazo[1,2-a]quinoxaline Derivative C->D Intramolecular Cyclization

Imidazo[1,2-a]quinoxaline synthesis via POCl3-mediated amide activation.

Step-by-Step Protocol:

  • Amidation: Dissolve 1.0 equiv of 2-(1H-imidazol-1-yl)aniline in an excess of anhydrous pyridine (acts as both solvent and acid scavenger). Slowly add 1.05 equiv of the desired acid chloride at 0 °C.

  • Activation: Warm the solution to room temperature, then carefully add 2.5–3.0 equiv of

    
     dropwise. Caution: Highly exothermic. The 
    
    
    
    dehydrates the amide to the reactive imidoyl chloride.
  • Cyclization: Heat the mixture to reflux on a steam bath or heating block for 45–60 minutes. Self-Validation: The reaction mixture will transition from a clear solution to a dark, viscous mixture as the cyclized quaternary intermediate forms[2].

  • Quench & Isolation: Carefully pour the hot mixture over crushed ice to quench the excess

    
     and pyridine complex. Stir vigorously until a crude precipitate forms. Extract the aqueous layer with chloroform, dry over 
    
    
    
    , and purify via alumina-packed column chromatography to isolate the 4-substituted imidazo[1,2-a]quinoxaline.

Summary of Selection Criteria

  • Choose 2-(1H-pyrrol-1-yl)aniline when your synthetic strategy involves electrophilic trapping, hydroamination, or oxidative coupling. It is the ideal precursor for generating electron-rich, planar tricyclic systems utilized in anti-parasitic and anti-leishmanial drug libraries.

  • Choose 2-(1H-Imidazol-1-yl)aniline when your workflow requires transition-metal directed C-H activation, or when synthesizing nitrogen-dense, basic pharmacophores (like imidazo-quinoxalines) targeting kinase inhibition.

References

  • Google Patents.FI64374C - Frequency Requirement for Therapeutic Use of 4-Substitute Imidazo (1,2-A) Quinoxalines.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1H-Imidazol-1-yl)aniline hydrochloride

Part 1: Executive Safety Assessment The "Why" Behind the Protocol Handling 2-(1H-Imidazol-1-yl)aniline hydrochloride requires a dual-threat risk assessment. As a chemical chimera combining an aniline moiety with an imida...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

The "Why" Behind the Protocol

Handling 2-(1H-Imidazol-1-yl)aniline hydrochloride requires a dual-threat risk assessment. As a chemical chimera combining an aniline moiety with an imidazole ring, this compound presents a complex hazard profile that exceeds simple "irritant" status.

  • The Aniline Risk (Systemic): The primary concern is the aminophenyl group. Aniline derivatives are notorious for methemoglobinemia (oxidizing hemoglobin to methemoglobin), which impairs oxygen transport. While the hydrochloride salt reduces volatility, skin absorption or dust inhalation remains a critical vector for systemic toxicity.

  • The Imidazole Risk (Local): The imidazole ring contributes to potential corrosivity and severe eye irritation.[1]

  • The Hydrochloride Factor: The salt form is hygroscopic and prone to hydrolysis. Upon contact with mucous membranes (lungs/eyes), it can release hydrochloric acid, exacerbating tissue damage.

Core Hazard Classifications (GHS/CLP):

  • Acute Toxicity (Oral/Dermal/Inhal): Category 4 (H302+H312+H332)

  • Skin/Eye Irritation: Category 2 (H315, H319)[2]

  • STOT-SE: Category 3 (Respiratory Irritation - H335)

  • Precautionary Assumption: Treat as a potential skin sensitizer and carcinogen due to the aniline structural alert.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for impermeability . Standard latex gloves are insufficient against aromatic amines.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®)Aniline derivatives can permeate thin nitrile rapidly. The outer glove acts as a sacrificial barrier; the inner glove prevents skin contact during doffing.
Respiratory Engineering Control First Work strictly in a Class II Fume Hood.If hood is unavailable: P100/N95 Particulate Respirator with Organic Vapor cartridge.Dust is the primary vector. The hydrochloride salt forms an acidic aerosol if inhaled.
Eye/Face Chemical Splash Goggles (Indirect Vented)Avoid: Safety glasses with side shields alone.Powder drift is unpredictable. Goggles seal the orbital area against corrosive dust entry.
Body Tyvek® Lab Coat (Closed front) or Chemical-Resistant Apron over cotton coat.Cotton absorbs and holds toxic dust against the skin. Non-woven synthetics (Tyvek) shed dust effectively.
PPE Decision Logic Diagram

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the operation scale.

PPE_Decision_Logic Start Start: Risk Assessment Scale_Check Operation Scale? Start->Scale_Check Small_Scale < 100 mg (Weighing) Scale_Check->Small_Scale Large_Scale > 100 mg or Synthesis Scale_Check->Large_Scale Hood_Check Fume Hood Available? Small_Scale->Hood_Check Enhanced_PPE Enhanced PPE: Laminate Gloves Tyvek Sleeves Splash Goggles Large_Scale->Enhanced_PPE Standard_PPE Standard PPE: Double Nitrile Gloves Lab Coat Safety Glasses Hood_Check->Standard_PPE Yes Resp_Req Respirator Required: P100 + OV Cartridge Hood_Check->Resp_Req No (Critical Fail) Enhanced_PPE->Hood_Check

Caption: Logic flow for selecting PPE intensity based on operational scale and engineering control availability.

Part 3: Operational Handling Protocol

Objective: Transfer solid 2-(1H-Imidazol-1-yl)aniline hydrochloride from storage vial to reaction vessel with zero exposure .

Phase 1: Preparation & Storage Retrieval
  • Environment: Ensure Fume Hood is active (Face velocity: 80–100 fpm).

  • Retrieval: Remove vial from cold storage (2-8°C).

  • Equilibration: CRITICAL STEP. Allow the closed vial to warm to room temperature inside the hood for 30 minutes.

    • Reasoning: Opening a cold vial causes condensation. Moisture hydrolyzes the HCl salt, degrading the compound and creating acidic fumes.

Phase 2: Weighing & Solubilization
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Aniline salts are often fluffy and prone to static dispersion.

  • The "Closed Transfer" Technique:

    • Do not weigh directly onto an open balance pan.

    • Tare a sealable vial (scintillation vial).

    • Transfer solid into the vial inside the hood.

    • Cap the vial before moving it to the balance.

    • Weigh the sealed vial.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) directly to the weighing vial. Dissolve the solid before adding it to the main reaction vessel.

    • Benefit: Handling a solution is safer than handling dust.

Phase 3: Decontamination
  • Wipe Down: Clean the balance area with a 10% soap/water solution, followed by ethanol.

    • Note: Avoid bleach (Sodium Hypochlorite). Bleach can react with amines to form chloramines (toxic/explosive).

  • Glove Removal: Use the "beak" method to remove outer gloves without touching the outside surface.

Workflow Visualization

Handling_Workflow Storage Cold Storage (2-8°C) Equilibrate Equilibrate (30 mins, Closed) Storage->Equilibrate Prevent Condensation Transfer Solid Transfer (In Fume Hood) Equilibrate->Transfer Weigh Weighing (Sealed Vessel) Transfer->Weigh Minimize Dust Solubilize Solubilization (Create Stock Soln) Weigh->Solubilize Contain Hazard Reaction Reaction Entry Solubilize->Reaction

Caption: Step-by-step workflow to minimize dust exposure and hydrolytic degradation.

Part 4: Emergency Response & Disposal

Emergency Scenarios
  • Skin Contact:

    • Immediate Drench: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

    • Observation: Monitor for signs of cyanosis (blue lips/fingernails) for 24 hours.

  • Spill (Solid):

    • Do not dry sweep.

    • Cover with wet paper towels (to suppress dust) or use a HEPA vacuum.

    • Treat waste as hazardous.[3]

Disposal Strategy (Cradle-to-Grave)

Do not dispose of down the drain. This compound is toxic to aquatic life and persistent.[3][4][5]

Waste StreamMethodProtocol
Solid Waste High-Temp Incineration Collect in a dedicated "Solid Toxic" container. Label clearly with "Aniline Derivative".
Liquid Waste Organic Solvent Stream Combine with compatible organic solvents (non-halogenated preferred).
Contaminated Sharps Sharps Container Needles used with this compound must be incinerated, not autoclaved/landfilled.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(1H-Imidazol-1-yl)aniline hydrochloride. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-(1H-Imidazol-1-yl)aniline. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Aniline and Imidazole Derivatives. Retrieved from [Link]

Sources

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